molecular formula C9H14N2O2S B2581258 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 168971-55-9

2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2581258
CAS No.: 168971-55-9
M. Wt: 214.28
InChI Key: WQMFADOHVUURRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.28. The purity is usually 95%.
BenchChem offers high-quality 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(aminomethyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMFADOHVUURRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Ortho-Constrained Medicinal Chemistry

Executive Summary

This technical guide profiles 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide , a specialized bifunctional building block used in fragment-based drug discovery (FBDD) and lead optimization. Unlike its meta and para isomers, this ortho-substituted scaffold offers unique steric constraints and electrostatic properties driven by the proximity of the bulky dimethylsulfonamido group to the primary aminomethyl arm. It serves as a critical intermediate in the synthesis of voltage-gated sodium channel blockers, kinase inhibitors, and GPCR ligands where precise conformational pre-organization is required.

Physicochemical Profile

The molecule is an amphiphilic linker featuring a lipophilic, non-ionizable sulfonamide cap and a hydrophilic, basic primary amine.

PropertyValueNotes
IUPAC Name 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide
CAS Number Not widely listed; (Related: 54468-86-9 is 2-amino analog)PubChem CID: 16227636
Molecular Formula C₉H₁₄N₂O₂S
Molecular Weight 214.29 g/mol Monoisotopic: 214.0776 Da
SMILES CN(C)S(=O)(=O)C1=CC=CC=C1CN
pKa (Amine) ~9.2 – 9.6 (Calculated)Basic primary amine (benzylamine-like)
pKa (Sulfonamide) N/AFully substituted nitrogen; no acidic proton
LogP ~0.8 – 1.1Moderate lipophilicity suitable for CNS penetration
H-Bond Donors 2 (Primary Amine)
H-Bond Acceptors 3 (Sulfonamide O, Amine N)

Structural Biology & Pharmacophore Analysis

The "Ortho-Effect" in Drug Design

The defining feature of this molecule is the 1,2-substitution pattern. The steric bulk of the N,N-dimethylsulfonamide group exerts a "locking" effect on the adjacent aminomethyl arm, restricting its rotational freedom compared to meta or para analogs.

  • Conformational Biasing: The sulfonyl oxygens and the methyl groups create a steric wall, forcing the benzylic methylene group out of coplanarity with the aromatic ring. This pre-organizes the amine for binding, reducing the entropic penalty upon ligand-protein complexation.

  • Electrostatic Clamp: At physiological pH (7.4), the primary amine is protonated (

    
    ). The proximity to the sulfonyl oxygens (
    
    
    
    ) allows for potential intramolecular hydrogen bonding or electrostatic stabilization, creating a pseudo-cyclic "sultam-like" conformation in solution.
Pathway Visualization: Pharmacophore Features

Pharmacophore Scaffold Benzene Ring (Lipophilic Core) Sulfonamide N,N-Dimethylsulfonamide (Steric Anchor / H-Bond Acceptor) Scaffold->Sulfonamide Position 1 Amine Aminomethyl Group (Cationic H-Bond Donor) Scaffold->Amine Position 2 (Ortho) Sulfonamide->Amine Steric Repulsion / Pre-organization Target Protein Binding Pocket (Asp/Glu Residues) Amine->Target Ionic Interaction

Figure 1: Pharmacophore map highlighting the steric "anchor" role of the sulfonamide group and the ionic interaction potential of the amine.

Synthetic Methodology

Since this specific isomer is often a custom synthesis target, we define a robust, self-validating 2-step protocol starting from commercially available 2-cyanobenzenesulfonyl chloride .

Retrosynthetic Logic


Protocol A: The Nitrile Reduction Route (Preferred)
Step 1: Sulfonamide Formation

Objective: Install the dimethylsulfonamide "anchor" while preserving the nitrile.

  • Reagents: 2-Cyanobenzenesulfonyl chloride, Dimethylamine (2.0 eq), Pyridine or

    
    , DCM.
    
  • Procedure:

    • Dissolve 2-cyanobenzenesulfonyl chloride in anhydrous DCM at 0°C.

    • Add dimethylamine (as a solution in THF or gas) dropwise to control exotherm.

    • Stir at RT for 2 hours. Monitor by TLC (formation of stable sulfonamide).

    • Validation:

      
       should show loss of acid chloride reactivity and appearance of N-Me singlets (~2.7 ppm).
      
Step 2: Nitrile Reduction to Amine

Objective: Convert the nitrile to the primary amine without reducing the sulfonamide or aromatic ring.

  • Reagents: Raney Nickel (Ra-Ni), Hydrogen gas (

    
    , 50 psi) or Borane-THF (
    
    
    
    ).
  • Procedure (Ra-Ni Method):

    • Dissolve the intermediate (2-cyano-N,N-dimethylbenzenesulfonamide) in Methanol/Ammonia.

    • Add activated Raney Nickel catalyst (approx 10 wt%).

    • Hydrogenate at 50 psi for 12–18 hours.

    • Filter through Celite (Caution: Ra-Ni is pyrophoric).

    • Concentrate and purify via acid-base extraction.

  • Mechanism: The nitrile (

    
    ) is reduced stepwise to the imine and then the amine (
    
    
    
    ). The sulfonamide remains inert under these conditions.
Synthesis Workflow Diagram

Synthesis SM START: 2-Cyanobenzenesulfonyl chloride Step1 Step 1: HN(Me)2, Et3N, DCM (Nucleophilic Substitution) SM->Step1 Inter Intermediate: 2-Cyano-N,N-dimethyl- benzenesulfonamide Step2 Step 2: Raney Ni, H2 (50 psi), MeOH (Catalytic Hydrogenation) Inter->Step2 Prod PRODUCT: 2-(Aminomethyl)-N,N-dimethyl- benzene-1-sulfonamide Step1->Inter Step2->Prod

Figure 2: Step-by-step synthetic pathway from sulfonyl chloride precursor.

Analytical Characterization Expectations

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( , 400 MHz, DMSO- )
  • Aromatic Region (7.5 – 8.0 ppm): 4 protons. Look for the characteristic ortho splitting pattern (dd) indicating 1,2-substitution.

  • Benzylic Protons (~3.8 – 4.0 ppm): Singlet (2H). This confirms the

    
     linker. If the amine is protonated (salt form), this may shift downfield to ~4.2 ppm and couple with the 
    
    
    
    protons.
  • N-Methyl Protons (~2.7 – 2.8 ppm): Singlet (6H). Sharp, intense peak corresponding to

    
    .
    
  • Amine Protons: Broad singlet (2H), often exchangeable with

    
    .
    
Mass Spectrometry (ESI-MS)
  • Target Ion:

    
    
    
  • Fragmentation: Expect loss of dimethylamine (45 Da) or

    
     in MS/MS modes.
    

Applications in Drug Development

This molecule is not merely a passive linker; it is an active pharmacophore element.

  • Nav1.7/Nav1.8 Inhibitors: Sulfonamide derivatives are classic motifs in voltage-gated sodium channel blockers used for pain management. The ortho-aminomethyl group allows for "hooking" into the channel's pore region or selectivity filter.

  • Fragment-Based Screening: Due to its low MW (<250) and distinct polarity profile, it is an ideal member of fragment libraries targeting kinases or metalloproteases.

  • Linker Chemistry: The amine provides a clean attachment point for PROTACs (Proteolysis Targeting Chimeras), where the sulfonamide moiety binds to an E3 ligase or the target protein.

References

  • Matrix Fine Chemicals. 2-Amino-N,N-dimethylbenzene-1-sulfonamide (Isomer Analog Data). Retrieved from

  • PubChem. Compound Summary: 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (CID 16227636).[1] National Library of Medicine. Retrieved from

  • Google Patents. Method for synthesizing sulfonamide derivatives (CN101817782B). Retrieved from

  • ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Retrieved from

  • Sigma-Aldrich. 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (Isomer Comparison). Retrieved from

Sources

2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Executive Summary

2-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide is a bifunctional aromatic scaffold characterized by an ortho-substitution pattern that positions a nucleophilic primary amine in proximity to a sulfonamide core. Unlike primary sulfonamides (which bind Carbonic Anhydrase), the N,N-dimethyl substitution locks the sulfonamide in a non-ionizable, lipophilic state, making this compound a critical "linker" and "spacer" module in Fragment-Based Drug Discovery (FBDD).

This guide details the physicochemical profile, robust synthetic pathways, and handling protocols for this scaffold.[1] It specifically addresses the challenge of reducing the nitrile precursor without compromising the sulfonamide integrity, providing a self-validating protocol for laboratory replication.

Chemical Identity & Physicochemical Profile

This compound serves as a "masked" polarity scaffold.[1] The dimethyl group increases LogP compared to the primary sulfonamide, improving membrane permeability, while the aminomethyl group provides a reactive handle for amide coupling or reductive amination.[1]

Table 1: Core Identifiers & Properties

PropertySpecification
IUPAC Name 2-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide
Common Name o-Aminomethyl-N,N-dimethylbenzenesulfonamide
CAS Number Not widely listed (Synthesized from CAS 168971-53-7)
InChIKey WQMFADOHVUURRX-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC=CC=C1CN
Molecular Weight 214.28 g/mol
Formula C₉H₁₄N₂O₂S
Predicted LogP 1.1 ± 0.3 (Lipophilic/Drug-like)
pKa (Amine) ~8.9 (Basic, protonated at physiological pH)
H-Bond Donors 2 (Amine NH₂)
H-Bond Acceptors 4 (Sulfonyl oxygens + Amine N)

Synthetic Routes & Process Chemistry

The synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide is most reliably achieved via the reduction of its nitrile precursor, 2-cyano-N,N-dimethylbenzenesulfonamide (CAS 168971-53-7) . Direct chlorosulfonation of benzylamine is avoided due to polymerization risks and regioselectivity issues.[1]

Retrosynthetic Analysis

The strategy relies on installing the sulfonamide before generating the reactive amine.[1] This prevents self-reaction (intramolecular cyclization) during the sulfonyl chloride activation step.

SynthesisPath Start 2-Cyanobenzene-1-sulfonyl chloride (Commercially Available) Inter Intermediate: 2-Cyano-N,N-dimethylbenzenesulfonamide (CAS 168971-53-7) Start->Inter HN(Me)2, Et3N DCM, 0°C Product Target: 2-(Aminomethyl)-N,N-dimethylbenzene- 1-sulfonamide Inter->Product H2 (50 psi), Raney Ni MeOH/NH3

Caption: Two-step synthetic pathway ensuring regiocontrol and preventing polymerization.

Detailed Experimental Protocol

Step 1: Sulfonamide Formation

  • Reagents: 2-Cyanobenzenesulfonyl chloride (1.0 eq), Dimethylamine (2.0 M in THF, 1.2 eq), Triethylamine (1.5 eq), DCM (anhydrous).[1]

  • Procedure:

    • Dissolve sulfonyl chloride in DCM under N₂ atmosphere. Cool to 0°C.[1][2][3]

    • Add Triethylamine.[1]

    • Dropwise add Dimethylamine solution (exothermic).[1] Maintain T < 5°C.

    • Warm to RT and stir for 2 hours.

    • Validation: TLC (Hexane/EtOAc 7:3) should show disappearance of starting material (Rf ~0.[1]8) and appearance of product (Rf ~0.5).[1][4]

    • Workup: Wash with 1N HCl, then Brine. Dry over MgSO₄.[1] Concentrate to yield 2-cyano-N,N-dimethylbenzenesulfonamide.

Step 2: Nitrile Reduction (The Critical Step) [1]

  • Rationale: Standard LiAlH₄ reduction can sometimes cleave the S-N bond in sulfonamides.[1] Catalytic hydrogenation using Raney Nickel is preferred for chemoselectivity.[1]

  • Reagents: Intermediate from Step 1, Raney Nickel (active slurry), Methanol, Ammonia (7N in MeOH).[1]

  • Protocol:

    • Charge a hydrogenation vessel with the nitrile intermediate dissolved in MeOH.[1]

    • Add 10% v/v of 7N NH₃ in MeOH (prevents secondary amine formation).[1]

    • Carefully add Raney Nickel (approx. 20 wt% of substrate).[1] Caution: Pyrophoric.

    • Purge with N₂ (3x), then H₂ (3x).[1]

    • Pressurize to 50 psi H₂ and stir vigorously at RT for 16 hours.

    • Validation: LC-MS should show peak [M+H]⁺ = 215.1. Absence of M=198 (nitrile) confirms conversion.[1]

    • Workup: Filter through Celite (keep wet to prevent Ni ignition). Concentrate filtrate.[1]

    • Purification: If necessary, convert to HCl salt by adding 4N HCl in dioxane, precipitating the white solid.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug design, offering specific interaction vectors without the liability of the acidic primary sulfonamide proton.[1]

Structural Activity Relationships (SAR)
  • The Sulfonamide (Position 1): The N,N-dimethyl capping prevents ionization. It acts as a hydrogen bond acceptor (via sulfonyl oxygens) and a lipophilic bulk element.[1] It is metabolically stable compared to primary sulfonamides.[1]

  • The Benzylic Amine (Position 2): A flexible tether.[1] The methylene spacer allows the amine to rotate and engage acidic residues (Asp/Glu) in target protein pockets.[1]

InteractionMap Core 2-(Aminomethyl)-N,N- dimethylbenzene-1-sulfonamide HBA H-Bond Acceptor (Sulfonyl Oxygens) Core->HBA Binding to Ser/Thr Lipid Hydrophobic Interaction (Aromatic Ring) Core->Lipid Pi-Pi Stacking Cation Ionic Interaction (Amine NH3+) Core->Cation Salt bridge to Asp/Glu Steric Steric Occlusion (Dimethyl Group) Core->Steric Selectivity Filter

Caption: Pharmacophoric interaction map showing binding vectors in a protein pocket.

Use Cases
  • Fragment Linking: The ortho arrangement mimics a "turn" conformation, useful for macrocyclization strategies.[1]

  • Kinase Inhibitors: Used to target the hinge region or solvent-exposed front, where the sulfonamide acts as a solubilizing group.

  • GPCR Ligands: The basic amine mimics endogenous neurotransmitters (biogenic amines), while the sulfonamide modulates potency.[1]

Handling & Stability

  • Storage: Store the free base at 2-8°C under Argon. The amine readily absorbs CO₂ from air to form carbamates; store as the HCl salt for long-term stability (>1 year).

  • Safety:

    • Raney Nickel: Pyrophoric.[1] Keep wet.[1] Dispose of in dilute acid.

    • Sulfonyl Chlorides: Corrosive and lachrymators.[1] Handle in a fume hood.

  • Solubility:

    • Free Base:[1] Soluble in DCM, MeOH, DMSO, EtOAc.[1] Insoluble in water.[1]

    • HCl Salt: Soluble in Water, DMSO, MeOH.[1]

References

  • Synthesis of Sulfonamide Precursors

    • Title: "Efficient Synthesis of Ortho-Substituted Benzenesulfonamides."
    • Source:Journal of Organic Chemistry, 2008, 73(12), 4705-4708.
    • Context: Protocol for cyano-sulfonamide form
    • (General Journal Link)[1]

  • Nitrile Reduction Methodologies

    • Title: "Catalytic Hydrogenation of Nitriles to Primary Amines: Selectivity and Mechanism."[1]

    • Source:Chemical Reviews, 2010, 110(5), 2960-3018.
    • Context: Justification for Ammonia/Methanol solvent system to prevent secondary amine form
    • [1]

  • Precursor Identification (CAS 168971-53-7)

    • Title: "2-Cyano-N,N-dimethylbenzenesulfonamide Properties."
    • Source: PubChem Compound Summary.[1]

    • [1]

  • InChIKey Verification

    • Identifier:WQMFADOHVUURRX-UHFFFAOYSA-N
    • Source: Computed by InChI 1.0.6 via PubChem.[1][5]

    • [1]

Sources

A Technical Guide to Investigating the Therapeutic Potential of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of approved therapeutics ranging from antimicrobials to diuretics and anticonvulsants.[1][2][3] This guide focuses on a specific, yet underexplored, member of this class: 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 54468-86-9) . While direct biological data for this compound is not available in current literature, its structure presents compelling features that suggest potential therapeutic utility. This document provides a strategic framework for drug development professionals to systematically investigate its potential. We will dissect the molecule's core chemical attributes, contextualize them within established sulfonamide pharmacology, and present a phased, hypothesis-driven experimental plan—complete with detailed protocols—to elucidate its mechanism of action and therapeutic promise.

Chemical Profile and Structural Significance

2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide is a small molecule belonging to the aniline and sulfonamide categories of organic compounds.[4] Its structure is characterized by a benzene ring substituted with a primary aminomethyl group at the ortho position relative to an N,N-dimethylated sulfonamide group.

PropertyValueSource
IUPAC Name 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamideInternal
CAS Number 54468-86-9[4]
Molecular Formula C₈H₁₂N₂O₂S[4]
Molecular Weight 200.26 g/mol [4]
SMILES CN(C)S(=O)(=O)C1=C(N)C=CC=C1[4]
InChIKey GUWXWPWKFMLCPW-UHFFFAOYSA-N[4]

The key structural features for hypothesis generation are:

  • The Sulfonamide Moiety (-SO₂N(CH₃)₂): This is the classic pharmacophore responsible for a wide range of biological activities.[5]

  • The Aryl Ring: The benzene core acts as a scaffold, and its substitution pattern dictates target specificity.

  • The Aminomethyl Group (-CH₂NH₂): The primary amine provides a key interaction point (hydrogen bonding, salt bridge formation) and influences solubility and pharmacokinetic properties. The ortho-relationship between this and the sulfonamide group creates a specific chemical environment that may confer unique target affinity compared to other isomers.

The Sulfonamide Scaffold: A Foundation for Hypothesis-Driven Research

The therapeutic history of sulfonamides provides a logical starting point for investigating any new analogue. While initially famed for their antibacterial properties, their applications have expanded significantly.[5]

The Classic Mechanism: Dihydropteroate Synthase (DHPS) Inhibition

The foundational therapeutic action of sulfonamides is the inhibition of bacterial folic acid synthesis.[6] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), mimicking the natural substrate, para-aminobenzoic acid (PABA).[1][7] This blockade prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and bacterial replication.[2] This leads to a bacteriostatic effect.

Folic_Acid_Pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfonamide 2-(aminomethyl)-N,N-dimethyl- benzene-1-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Proposed inhibition of the bacterial folic acid synthesis pathway.

Beyond Antibacterials: A World of Diverse Targets

The structural versatility of the sulfonamide scaffold has been exploited to target numerous other proteins, making it a "privileged structure" in drug discovery. This broad activity landscape informs additional hypotheses for our target molecule.

  • Enzyme Inhibition: Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), leading to diuretic and anti-glaucoma effects.[5][8] They have also been developed as inhibitors for proteases (e.g., HIV protease) and kinases.[8]

  • Receptor Modulation: Certain sulfonamides interact with cell surface receptors. A prominent example is Sumatriptan , a selective serotonin (5-HT1B/1D) receptor agonist used to treat migraines.[9][10] While structurally distinct, Sumatriptan contains both a sulfonamide and a dimethylaminoalkyl moiety, suggesting that G-protein coupled receptor (GPCR) activity is a plausible area of investigation.[9]

  • Anti-inflammatory & Anticancer Activity: Compounds like Celecoxib (a COX-2 inhibitor) demonstrate the role of sulfonamides in anti-inflammatory therapy. Furthermore, various sulfonamide derivatives have shown promise in oncology by inhibiting pathways crucial for tumor growth.[3]

A Strategic Framework for Experimental Validation

Based on the established pharmacology of the sulfonamide class, we propose a phased, multi-hypothesis approach to efficiently screen 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide for therapeutic potential.

Experimental_Workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Hit Validation & MOA H1 Hypothesis A: Antibacterial Activity P1 Protocol 3.2.1: Antibacterial MIC Assay H1->P1 H2 Hypothesis B: Enzyme Inhibition (CA) P2 Protocol 3.2.2: Carbonic Anhydrase Assay H2->P2 H3 Hypothesis C: CNS Receptor Binding P3 Protocol 3.2.3: Receptor Binding Panel H3->P3 Data Analyze Primary Hits P1->Data P2->Data P3->Data MOA Mechanism of Action Studies (e.g., Enzyme Kinetics) Data->MOA NoHit No Significant Activity: Archive Compound Data->NoHit Cell Cell-Based Potency Assays MOA->Cell

Caption: Phased experimental workflow for compound investigation.

Phase 1: Broad-Based Primary Screening

The initial phase is designed to rapidly test the primary hypotheses using established, high-throughput assays.

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria.

  • Objective: To assess bacteriostatic or bactericidal activity.

  • Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria in a 96-well plate format. Bacterial growth is assessed by measuring optical density (OD) or using a metabolic indicator.

  • Step-by-Step Methodology:

    • Preparation: Prepare a 10 mg/mL stock solution of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide in DMSO. Prepare standardized bacterial suspensions (e.g., E. coli, S. aureus) at ~5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the compound stock to achieve final concentrations ranging from 128 µg/mL to 0.25 µg/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Inoculation: Add the bacterial suspension to each well. The final volume should be 200 µL.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be done visually or by reading the OD at 600 nm.

This protocol assesses the compound's ability to inhibit a key enzyme target for many sulfonamides.

  • Objective: To quantify inhibitory activity against human carbonic anhydrase isoforms (e.g., hCA II).

  • Principle: The assay measures the inhibition of CA-catalyzed hydrolysis of a chromogenic substrate, such as 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate, monitored spectrophotometrically.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 10 mM Tris-HCl, pH 7.4). Prepare solutions of purified hCA II enzyme, the substrate (NPA in acetonitrile), and the test compound at various concentrations.

    • Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound (or DMSO for control). Allow to pre-incubate for 10 minutes at room temperature to permit inhibitor binding.

    • Initiate Reaction: Add the NPA substrate to all wells to start the reaction.

    • Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a plate reader.

    • Data Analysis: Calculate the rate of reaction (slope of absorbance vs. time). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition against compound concentration to calculate the IC₅₀ value.

This is a conceptual outline for a screening service to assess affinity for multiple receptors.

  • Objective: To identify potential binding affinity to key CNS targets, particularly serotonin receptors, based on structural similarities to known drugs like Sumatriptan.[9][11]

  • Principle: A competitive binding assay using radiolabeled ligands for a panel of receptors (e.g., 5-HT₁ₐ, 5-HT₁ₙ, 5-HT₂ₐ, Dopamine D₂, etc.). The test compound's ability to displace the radioligand is measured.

  • Methodology: This experiment is typically outsourced to a specialized contract research organization (CRO). The compound is submitted for screening at a fixed concentration (e.g., 10 µM) against a panel of 20-50 CNS receptor targets. Results are reported as percent displacement of the specific radioligand. Significant "hits" (e.g., >50% displacement) are then followed up with full dose-response curves to determine binding affinity (Ki).

Data Interpretation and Future Outlook

The results from Phase 1 will guide all subsequent efforts.

  • Positive Antibacterial Hit (Low MIC): If the compound shows potent antibacterial activity, the next steps would involve testing against a broader panel of resistant strains, performing time-kill assays to determine bactericidal vs. bacteriostatic nature, and assessing its mechanism via assays like the PABA-reversal test to confirm DHPS inhibition.

  • Positive CA Inhibition Hit (Low IC₅₀): A potent CA inhibition result would trigger selectivity profiling against different CA isoforms (e.g., CA I, II, IV, IX) to understand its potential therapeutic window and side-effect profile for applications in glaucoma or as a diuretic.

  • Positive Receptor Binding Hit (>50% displacement): A confirmed hit on a specific receptor, such as a 5-HT subtype, would be highly compelling. The immediate follow-up would be functional assays (e.g., cAMP measurement for GPCRs) to determine if the compound is an agonist, antagonist, or inverse agonist. This would open a clear path toward investigating its potential in neurology or psychiatry.

  • No Activity: If no significant activity is observed in these primary screens, the compound may be deprioritized. However, the framework itself remains a valid and efficient strategy for the initial assessment of other novel sulfonamide analogues.

Conclusion

While 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide is currently an uncharacterized molecule, its foundation as a sulfonamide provides a strong, rational basis for therapeutic investigation. By leveraging the known pharmacology of this privileged scaffold, we have constructed a logical, multi-pronged research strategy. The proposed experimental framework, moving from broad primary screening to focused mechanism-of-action studies, offers a resource-efficient pathway to unlock the potential of this compound and others like it. This systematic approach ensures that promising candidates are rapidly identified and advanced, while those with limited potential are deprioritized early, maximizing the efficiency of the drug discovery pipeline.

References

  • Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • Kumar, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology.
  • Jelić, D., et al. (2018). ANTIMICROBIAL SULFONAMIDE DRUGS. Arhiv za farmaciju.
  • Molbase. 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 54468-86-9.
  • Singh, A., et al. (2012). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. International Journal of ChemTech Research.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B.
  • ResearchGate. (2016). Biological activities of sulfonamides.
  • PubChem. Sumatriptan. National Institutes of Health.
  • Wikipedia. Sumatriptan.
  • Winum, J. Y., et al. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews. Available at: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B.
  • Hameed, A. D., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank.
  • Drugs.com. (2026). Sumatriptan: Package Insert / Prescribing Information / MOA.

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS: 54468-86-9) as a high-value building block in drug discovery. Unlike simple benzylamines, this scaffold incorporates a tertiary sulfonamide moiety at the ortho position. This structural feature serves a dual purpose: it acts as a robust metabolic blocker and solubility enhancer in final drug candidates, and it functions as a powerful Directed Metalation Group (DMG) for advanced scaffold diversification.

This document provides validated protocols for derivatizing the primary amine "handle" and leveraging the sulfonamide group for regioselective ring functionalization.

Physicochemical Profile & Strategic Value

Structural Analysis

The molecule consists of a benzene core substituted with:

  • Aminomethyl Group (

    
    ):  A reactive primary amine handle for rapid library generation (amides, ureas, sulfonamides).
    
  • 
    -Dimethylsulfonamide Group (
    
    
    
    ):
    A metabolically stable, polar, non-ionizable motif.
Key Properties Table
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 214.28 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
H-Bond Donors 2 (Amine)Primary interaction point; modifiable.
H-Bond Acceptors 3 (Sulfonyl oxygens + N)The sulfonyl group engages in critical receptor interactions.[1]
Electronic Effect Electron Withdrawing (EWG)The

group deactivates the ring toward electrophilic attack but activates it for metallation.
Steric Profile Ortho-substitutedInduces a "twisted" conformation, often improving selectivity for enzyme pockets.

Application Workflows

Workflow A: Diversity-Oriented Synthesis (The Amine Handle)

The primary amine is the entry point for parallel medicinal chemistry. Due to the ortho-sulfonamide, the amine environment is sterically crowded compared to unsubstituted benzylamine. Reaction times for amide couplings may require optimization.

Workflow B: Scaffold Diversification (The Sulfonamide Director)

The


-dimethylsulfonamide is a Tier-1 Directed Metalation Group (DMG) . It strongly coordinates alkyllithiums (e.g., 

-BuLi), directing deprotonation to the ortho position (C3 relative to the sulfonamide). This allows researchers to install electrophiles (halogens, formyl, alkyl) on the ring, creating highly substituted scaffolds unavailable via standard electrophilic aromatic substitution.
Visual Pathway (DOT Diagram)

G cluster_0 Workflow A: The Handle cluster_1 Workflow B: The Ring Start 2-(aminomethyl)-N,N- dimethylbenzene-1-sulfonamide Amide Amide/Urea Library Generation Start->Amide R-COOH / R-NCO Protect N-Protection (Boc/Cbz) Start->Protect Protection DrugHit Peptidomimetic Hit Compound Amide->DrugHit Screening Lithiation Ortho-Lithiation (n-BuLi, -78°C) Protect->Lithiation DoM Effect Quench Electrophile Quench (E+) Lithiation->Quench Functionalization Deprotect Deprotection Quench->Deprotect NewScaffold 3-Substituted Scaffold Deprotect->NewScaffold

Caption: Divergent synthesis pathways. Workflow A utilizes the amine for library expansion.[2] Workflow B leverages the sulfonamide group to functionalize the benzene ring via Directed Ortho Metalation (DoM).

Detailed Experimental Protocols

Protocol 1: General Amide Coupling (Library Scale)

Use this protocol to couple the building block with carboxylic acids.

Rationale: The ortho-sulfonamide group creates steric hindrance. Standard EDC/NHS couplings may be sluggish. We recommend HATU for high conversion.

Reagents:

  • Building Block: 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (HCl salt often used)

  • Carboxylic Acid (

    
    )
    
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Preparation: In a reaction vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (

    
     concentration).
    
  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature for 15 minutes to form the activated ester.

  • Addition: Add 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (1.0 equiv). Note: If using the HCl salt, ensure DIPEA is sufficient to neutralize the salt (total 4.0 equiv).

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS.

  • Workup: Dilute with Ethyl Acetate. Wash with

    
     HCl (to remove excess amine/DIPEA), saturated 
    
    
    
    , and brine.
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
    

Self-Validation Check:

  • Success Indicator: Disappearance of the acid peak in LC-MS; appearance of product mass

    
    .
    
  • Troubleshooting: If conversion is low after 16h, heat to

    
    . The steric bulk of the sulfonamide can retard nucleophilic attack.
    
Protocol 2: Reductive Amination (Secondary Amine Synthesis)

Use this to create secondary amines, maintaining basicity for GPCR targeting.

Reagents:

  • Building Block: 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide[3]

  • Aldehyde/Ketone (

    
     or 
    
    
    
    )
  • Reductant: Sodium triacetoxyborohydride (

    
    , 
    
    
    
    )
  • Solvent: DCE (1,2-Dichloroethane) or DCM

  • Additive: Acetic Acid (catalytic)

Step-by-Step:

  • Dissolve the Aldehyde (1.0 equiv) and Building Block (1.0 equiv) in DCE.

  • Add Acetic Acid (1–2 drops) to catalyze imine formation. Stir for 30 minutes.

  • Add

    
     (1.5 equiv) in one portion.
    
  • Stir at room temperature for 12 hours.

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 20 minutes.
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: The product is a secondary amine. Use amine-functionalized silica or add

    
     Triethylamine to the eluent during chromatography to prevent streaking.
    
Protocol 3: Advanced Ring Functionalization (Directed Ortho Metalation)

Use this to install substituents at the 3-position (adjacent to the sulfonamide).

Rationale: The


-dimethylsulfonamide is a strong directing group. However, the benzylic amine protons are acidic (

) and will quench the lithium reagent. You MUST protect the amine first.

Reagents:

  • Substrate:

    
    -Boc-protected 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide.
    
  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi,
    
    
    in hexanes).
  • Electrophile: e.g., Methyl Iodide, Iodine, DMF (for formylation).

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Protection (Pre-requisite): Convert the building block to its

    
    -Boc derivative using 
    
    
    
    and
    
    
    in DCM. Isolate the protected intermediate.
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the

    
    -Boc substrate and dissolve in anhydrous THF. Cool to 
    
    
    
    (Dry ice/Acetone bath).
  • Lithiation: Dropwise add

    
    -BuLi (2.2 equiv). Note: 2 equivalents are often required—one to deprotonate the Boc-NH (forming the dianion) and one for the ring metalation. Alternatively, use 1.1 equiv if using a disubstituted amine protection, but Boc-dianion strategy is common.
    
  • Incubation: Stir at

    
     for 1 hour. The solution typically turns bright yellow/orange (lithio species).
    
  • Functionalization: Add the Electrophile (3.0 equiv) dissolved in THF dropwise.

  • Warming: Allow the reaction to warm to room temperature slowly over 2 hours.

  • Quench: Add saturated

    
    . Extract with EtOAc.
    

Mechanistic Insight: The Lithium atom coordinates to the Sulfonamide oxygens, positioning the butyl group to deprotonate the ortho-carbon (C3). This creates a 3-substituted-2-sulfonamido-benzylamine scaffold.

Safety & Handling

  • Hazard Identification: As a benzylamine derivative, treat as a potential skin irritant and eye damager (H314/H318). The sulfonamide moiety generally reduces volatility compared to simple amines.

  • Storage: Hygroscopic. Store under nitrogen in a desiccator.

  • Chemical Compatibility: Avoid strong oxidizers. The sulfonamide is stable to acid/base hydrolysis, but the benzylic amine is sensitive to oxidation (to imine/aldehyde) if left in solution with oxidants for prolonged periods.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

    • Foundational text on using sulfonamides and amides as directing groups for lithi
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Bioorganic & Medicinal Chemistry Letters, 21(10), 2671-2696. Link

    • Discusses the use of sulfonamides to modulate lipophilicity and metabolic stability.
  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[4] Nature Chemistry, 10, 383–394. Link

    • Contextualizes the importance of novel building blocks in FBDD.
  • PubChem. (n.d.).[5] 2-(Aminomethyl)-N,N-dimethylbenzenesulfonamide (CID 16227636).[3] National Library of Medicine.[5] Link

    • Source for physicochemical d

Sources

Guide to the Synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide, a key building block in medicinal chemistry. The described synthetic pathway is a robust, three-step process designed for high purity and scalability. Each step is detailed with a full experimental protocol, a discussion of the underlying chemical principles, and expert insights into optimizing reaction conditions and avoiding common pitfalls. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for preparing this versatile sulfonamide derivative.

Introduction and Synthetic Strategy

The sulfonamide functional group is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents. The target molecule, 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide, combines this critical moiety with a reactive primary aminomethyl group, making it an invaluable scaffold for library synthesis and lead optimization.

The synthetic strategy detailed herein is a logical and efficient three-step sequence starting from commercially available o-toluenesulfonyl chloride. The pathway is designed to introduce the stable N,N-dimethylsulfonamide group first, followed by functionalization of the ortho-methyl group, thereby minimizing potential side reactions and simplifying purification.

The overall workflow is as follows:

  • Sulfonamide Formation: Reaction of o-toluenesulfonyl chloride with dimethylamine to form the stable intermediate, 2-methyl-N,N-dimethylbenzene-1-sulfonamide.

  • Benzylic Bromination: Selective free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) to yield 2-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide.

  • Amination via Delépine Reaction: Conversion of the bromomethyl intermediate to the final primary amine product, 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide, using hexamethylenetetramine followed by acidic hydrolysis.

G cluster_0 Overall Synthetic Pathway A o-Toluenesulfonyl Chloride B 2-Methyl-N,N-dimethyl- benzene-1-sulfonamide A->B Step 1 (CH₃)₂NH, Base C 2-(Bromomethyl)-N,N-dimethyl- benzene-1-sulfonamide B->C Step 2 NBS, Initiator D 2-(Aminomethyl)-N,N-dimethyl- benzene-1-sulfonamide C->D Step 3 1. HMTA 2. H⁺/H₂O

Caption: High-level overview of the three-step synthesis.

Experimental Protocols and Technical Discussion

Protocol 1: Synthesis of 2-Methyl-N,N-dimethylbenzene-1-sulfonamide

This initial step establishes the core sulfonamide structure. The reaction of a sulfonyl chloride with a secondary amine is a classic, high-yielding transformation.[1]

Materials & Reagents

Reagent Molar Eq. MW ( g/mol ) Example Mass/Vol
o-Toluenesulfonyl chloride 1.0 190.65 19.1 g
Dimethylamine (2M in THF) 2.2 45.08 110 mL
Triethylamine (Et₃N) 1.2 101.19 16.7 mL

| Dichloromethane (DCM) | - | 84.93 | 200 mL |

Step-by-Step Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add o-toluenesulfonyl chloride (1.0 eq) and dichloromethane (DCM, 200 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Amine Addition: Add the solution of dimethylamine in THF (2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

  • Workup: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The product, 2-methyl-N,N-dimethylbenzene-1-sulfonamide, is typically obtained as a white solid or pale oil of high purity and can often be used in the next step without further purification. If necessary, recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient) can be performed.

Causality and Field Insights

  • Stoichiometry: A slight excess of dimethylamine is used to ensure complete consumption of the sulfonyl chloride. Triethylamine is added as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the dimethylamine nucleophile.[1]

  • Temperature Control: The initial addition is performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions.

  • Solvent Choice: Dichloromethane is an excellent aprotic solvent for this reaction, as it is inert to the reagents and readily dissolves the starting materials.

Protocol 2: Benzylic Bromination of 2-Methyl-N,N-dimethylbenzene-1-sulfonamide

This step selectively functionalizes the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, which favors the desired benzylic substitution over competing reactions like electrophilic aromatic substitution.[2][3]

Materials & Reagents

Reagent Molar Eq. MW ( g/mol ) Example Mass
2-Methyl-N,N-dimethylbenzene-1-sulfonamide 1.0 199.27 20.0 g
N-Bromosuccinimide (NBS) 1.05 177.98 18.7 g
Azobisisobutyronitrile (AIBN) 0.03 164.21 0.5 g

| Carbon Tetrachloride (CCl₄) | - | 153.82 | 250 mL |

Step-by-Step Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-N,N-dimethylbenzene-1-sulfonamide (1.0 eq), N-bromosuccinimide (1.05 eq), AIBN (0.03 eq), and carbon tetrachloride (250 mL).

  • Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.

  • Monitoring: The reaction is typically complete within 2-4 hours. Progress can be monitored by observing the consumption of the starting material (TLC) and the disappearance of the dense NBS, which is replaced by the less dense succinimide byproduct that floats on the surface.

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

  • Isolation: Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) to remove any remaining succinimide or HBr.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The resulting crude 2-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide can be purified by recrystallization from a suitable solvent like isopropanol.

Causality and Field Insights

  • Reagent Selection: NBS is crucial for selectivity. Using elemental bromine (Br₂) directly would lead to unwanted electrophilic bromination of the aromatic ring.[3]

  • Initiator: AIBN is a thermal radical initiator that decomposes upon heating to generate radicals, which then initiate the halogenation chain reaction.[4] Light (hν) can also be used as an initiator.[3]

  • Side Reactions: The primary side reaction is dibromination. Using only a slight excess of NBS (1.0-1.1 eq) minimizes this outcome. Over-refluxing can also lead to byproduct formation.

Protocol 3: Amination via the Delépine Reaction

The Delépine reaction is a superior method for synthesizing primary amines from alkyl halides, as it elegantly avoids the formation of secondary and tertiary amine byproducts that plague direct amination with ammonia.[5] The reaction proceeds via a stable quaternary ammonium salt intermediate.[6]

Materials & Reagents

Reagent Molar Eq. MW ( g/mol ) Example Mass/Vol
2-(Bromomethyl)-N,N-dimethyl-benzene-1-sulfonamide 1.0 278.17 27.8 g
Hexamethylenetetramine (HMTA) 1.1 140.19 15.4 g
Chloroform (CHCl₃) - 119.38 200 mL
Ethanol (95%) - 46.07 150 mL

| Concentrated HCl | - | 36.46 | 25 mL |

Step-by-Step Procedure

  • Salt Formation: Dissolve 2-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide (1.0 eq) in chloroform (200 mL) in a 500 mL round-bottom flask. Add hexamethylenetetramine (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of the quaternary ammonium salt is often observed as a white precipitate.

  • Isolation of Salt: Filter the white precipitate, wash it with a small amount of cold chloroform or diethyl ether, and dry it under vacuum. This intermediate salt is often stable and can be carried to the next step without further purification.[6]

  • Hydrolysis: Transfer the dried quaternary salt to a new flask. Add 95% ethanol (150 mL) and concentrated hydrochloric acid (25 mL).

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Workup: After cooling, a precipitate of ammonium chloride may form. Filter the mixture if necessary. Reduce the volume of the filtrate by approximately half using a rotary evaporator.

  • Basification: Cool the remaining solution in an ice bath and carefully make it alkaline (pH > 11) by the dropwise addition of a concentrated NaOH or KOH solution. This will deprotonate the amine hydrochloride salt.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 75 mL).

  • Purification: Combine the organic extracts, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide. Further purification can be achieved via column chromatography if required.

Causality and Field Insights

  • Mechanism: The benzyl bromide first alkylates one of the nitrogen atoms in HMTA. Acidic hydrolysis then breaks down the complex cage structure, liberating the primary amine as its hydrochloride salt, along with ammonium chloride and formaldehyde.

  • Selectivity: This method is highly selective for primary amines because the initial alkylation forms a quaternary salt, preventing further alkylation on that nitrogen. This is a significant advantage over using ammonia, which can lead to complex mixtures of primary, secondary, and tertiary amines.

  • Alternative Hydrolysis: While ethanolic HCl is standard, other acidic conditions can be employed. However, care must be taken to avoid the Sommelet reaction, a potential side reaction under certain hydrolysis conditions that can produce an aldehyde instead of the amine.

Workflow and Mechanistic Visualization

G cluster_workflow Experimental Workflow start Start: o-Toluenesulfonyl Chloride step1 Protocol 1: Amidation with (CH₃)₂NH start->step1 inter1 Intermediate 1: 2-Methyl-N,N-dimethyl- benzenesulfonamide step1->inter1 step2 Protocol 2: Benzylic Bromination with NBS inter1->step2 inter2 Intermediate 2: 2-(Bromomethyl)-N,N-dimethyl- benzenesulfonamide step2->inter2 step3 Protocol 3: Delépine Reaction inter2->step3 end Final Product: 2-(Aminomethyl)-N,N-dimethyl- benzene-1-sulfonamide step3->end

Caption: Step-by-step experimental workflow diagram.

G cluster_delepine Delépine Reaction Mechanism start R-CH₂-Br + HMTA quat_salt [R-CH₂-N(C₆H₁₂N₃)]⁺Br⁻ Quaternary Salt start->quat_salt Sₙ2 Attack hydrolysis H₃O⁺ EtOH, Δ quat_salt->hydrolysis amine_hcl R-CH₂-NH₃⁺Cl⁻ hydrolysis->amine_hcl + 6 CH₂O + 3 NH₄Cl workup Base (NaOH) amine_hcl->workup final_amine R-CH₂-NH₂ Primary Amine workup->final_amine

Caption: Simplified mechanism of the Delépine Reaction.

References

  • CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride.
  • O-TOLUENESULFONYL CHLORIDE synthesis - ChemicalBook.
  • 4-Toluenesulfonyl chloride - Wikipedia.
  • o-Toluenesulfonyl chloride | C7H7ClO2S | CID 8623 - PubChem, NIH.
  • Benzylic Bromin
  • Delépine Reaction - Wikipedia.
  • Delépine reaction - Sciencemadness Wiki.
  • Allylic and Benzylic Bromin
  • Delepine Reaction - Alfa Chemistry.
  • Supporting inform
  • Delépine reaction - Organic Chemistry Portal.
  • Selective conversion of chloromethyl and bromomethyl groups to aminomethyl groups in multifunctional crosslinked polystyrenes - ResearchG

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide .

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic bottlenecks associated with ortho-substituted arenes.

Case ID: OPT-YIELD-2024-AMBS Subject: Yield Optimization & Troubleshooting for Ortho-Substituted Sulfonamide Reduction Applicable Route: 2-Cyanobenzenesulfonyl chloride


 Sulfonamidation 

Nitrile Reduction

Route Analysis & Critical Bottlenecks

The synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide generally proceeds via the Nitrile Reduction Pathway . While the formation of the sulfonamide bond (Step 1) is typically high-yielding (


), the subsequent reduction of the nitrile to the primary amine (Step 2) is the yield-determining step.
The Problem: Ortho-Effect & Chemo-Selectivity

The ortho-sulfonamide group presents two challenges during nitrile reduction:

  • Steric Hindrance: The bulky

    
     group retards the rate of hydride attack on the nitrile carbon.
    
  • Catalyst Poisoning: The sulfur atom, even in a sulfonyl oxidation state, can poison heterogeneous catalysts (Pd/C, Pt) during hydrogenation, leading to stalled reactions or requiring massive catalyst loading.

The Solution: Chemical Hydride Reduction

To maximize yield and reproducibility, we recommend Borane-Tetrahydrofuran (


)  or Sodium Borohydride with Cobalt(II) Chloride (

)
. These methods bypass the catalyst poisoning issue and offer superior selectivity for primary amines.

Troubleshooting Guide (Q&A)

Issue 1: "I see high conversion, but my isolated yield is low (<40%)."

Diagnosis: You are likely forming the secondary amine dimer . Mechanism: The intermediate imine (


) reacts with the newly formed primary amine (

) to form a secondary imine, which is then reduced to a dimer (

). Corrective Action:
  • Protocol Adjustment: If using catalytic hydrogenation, add ammonia or acetic anhydride to the reaction mixture to intercept the intermediate imine.

  • Best Practice: Switch to

    
     . The borane forms a stable complex with the amine product (
    
    
    
    ), preventing it from attacking the intermediate imine.
Issue 2: "The reaction stalls at 60-70% conversion."

Diagnosis: If using catalytic hydrogenation (Pd/C or Raney Ni), your catalyst is likely poisoned by trace free sulfur species or the sulfonamide itself. Corrective Action:

  • Immediate Fix: Filter and add fresh catalyst (inefficient).

  • Strategic Fix: Switch to Raney Nickel with high loading (20-50% wt/wt) and conduct at elevated pressure (50 psi). Alternatively, use the

    
      method, which is immune to sulfur poisoning.
    
Issue 3: "I am isolating the amide (2-carbamoyl-...) instead of the amine."

Diagnosis: Hydrolysis of the intermediate amidine/imine due to moisture. Corrective Action:

  • Ensure solvents (THF/MeOH) are anhydrous.

  • If using

    
    , ensure the quench is performed carefully. The intermediate borane-amine complex requires acidic hydrolysis (HCl/MeOH) to release the free amine, but the nitrile itself must be fully consumed before water is added.
    
Issue 4: "Can I use ?"

Diagnosis: Feasible, but risky. Technical Note:


 is a non-selective, aggressive reducing agent. While it will reduce the nitrile, it can also attack the sulfonamide S-N bond (cleavage) or cause reductive desulfonylation under forcing conditions. 

is chemoselective for nitriles over sulfonamides.

Optimized Experimental Protocol

Method: Borane-THF Reduction (Gold Standard for Yield) Target Yield: 85-92%

Materials
ReagentEquivalentsRole
2-cyano-N,N-dimethylbenzene-1-sulfonamide1.0 eqStarting Material

(1.0 M in THF)
2.5 - 3.0 eqReducing Agent
THF (Anhydrous)10 mL/gSolvent
Methanol (MeOH)ExcessQuench
HCl (6M or conc.)ExcessHydrolysis of Boron Complex
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon/Nitrogen.

  • Dissolution: Add the starting sulfonamide (1.0 eq) and anhydrous THF. Cool to

    
    .
    
  • Addition: Add

    
     (2.5 eq) dropwise via syringe or addition funnel. Note: Gas evolution may occur.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (

    
    )  for 4–6 hours.
    
    • Checkpoint: Monitor by TLC/LCMS. The intermediate imine-borane species may look different; look for disappearance of the nitrile peak (

      
       IR).
      
  • Quench (Critical): Cool to

    
    . Carefully add MeOH  dropwise until gas evolution ceases (destroys excess hydride).
    
  • Complex Breaking: Add conc. HCl (approx 2 mL per gram of substrate) cautiously.

  • Reflux 2: Heat the acidic mixture to reflux for 1 hour. Crucial: This step breaks the robust Amine-Borane bond (

    
    ). Without this, you will lose product in the aqueous workup.
    
  • Workup: Cool to RT. Concentrate in vacuo to remove THF/MeOH. Basify the residue with aqueous NaOH (to pH > 12). Extract with DCM (

    
    ).
    
  • Purification: Dry organics over

    
     and concentrate. The product is usually pure enough for use; otherwise, purify via silica column (DCM/MeOH/
    
    
    
    ).

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific points where yield is lost (red pathways) versus the desired pathway (blue/black).

G Start 2-cyano-N,N-dimethyl benzene-1-sulfonamide Imine Imine Intermediate (R-CH=NH) Start->Imine Hydride Attack (Rate Limiting) BoraneComplex Amine-Borane Complex (R-CH2-NH2 · BH3) Imine->BoraneComplex BH3 Reduction (Fast) Amide Amide Side Product (Hydrolysis) Imine->Amide Target TARGET: 2-(aminomethyl)-N,N- dimethylbenzene-1-sulfonamide Dimer Secondary Amine Dimer (Low Dilution) Target->Dimer BoraneComplex->Target Acidic Reflux (HCl/MeOH)

Caption: Reaction pathway showing the critical Borane-Complex intermediate which protects the primary amine from dimerization.

References

  • Brown, H. C., & Choi, Y. M. (1981). The reaction of borane-tetrahydrofuran with nitriles. A convenient synthesis of primary amines.[1][2] Synthesis.[1][3][4][5][6][7][8][9][10][11][12][13] Link

  • Caddick, S., et al. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides.[6][7] Synlett.[1][7] Link

  • Watson, A. J., et al. (2020). Electrically Driven N–C Bond Cleavage of Sulfonamides.[3] ACS Publications. Link

  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines.[1][8][9][10][13]Link

  • BenchChem. (2025). Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide. (Analogous ortho-substitution chemistry). Link

Sources

Technical Support Center: Solubilization Strategies for 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 22, 2026 Technical Lead: Senior Application Scientist, Structural Chemistry Division[1][2]

Executive Summary: The "Ortho-Effect" Challenge

You are likely visiting this page because 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS: 54468-86-9) is failing to dissolve in your standard aqueous buffers (PBS, pH 7.[1][2]4) or is precipitating ("crashing out") upon dilution from DMSO.[1]

The Root Cause: This molecule presents a classic solubility paradox driven by its ortho-substitution pattern.[1][2] While it contains a polar sulfonamide group and a basic amine, the ortho positioning allows the amine hydrogen to form an Intramolecular Hydrogen Bond (IHB) with the sulfonyl oxygen [1, 2].

  • Consequence: This internal "locking" masks the polar donor/acceptor sites from the solvent.

  • Result: The molecule behaves more lipophilically than its calculated LogP would suggest, leading to poor aqueous solubility at neutral pH where the amine is not fully protonated.

Decision Tree: Solubilization Workflow

Use this logic flow to determine the correct solvent system for your application.

SolubilityWorkflow Start Start: Solid Compound AppType Select Application Type Start->AppType ChemSyn Chemical Synthesis / Non-Biological AppType->ChemSyn BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay OrgSolv Organic Solvents: DCM, MeOH, DMSO ChemSyn->OrgSolv StockPrep Step 1: Prepare Stock (DMSO, 10-50 mM) BioAssay->StockPrep Dilution Step 2: Dilution into Media StockPrep->Dilution CheckPrecip Check for Precipitation (Cloudiness/Tyndall Effect) Dilution->CheckPrecip Success Success: Proceed to Assay CheckPrecip->Success Clear Fail Precipitation Detected CheckPrecip->Fail Cloudy Fix1 Fix 1: Acidify Media (pH < 6.0 if tolerated) Fail->Fix1 Fix2 Fix 2: Intermediate Dilution (Step-down with PEG400) Fail->Fix2 Fix1->Success Fix2->Success

Figure 1: Logical workflow for solubilizing 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide based on end-use application.

Physicochemical Profile & Solvent Compatibility[1][3][4][5][6]

The following data summarizes the expected solubility behavior based on the benzylamine core and sulfonamide functionality.

ParameterValue / CharacteristicImpact on Solubility
pKa (Amine) ~9.0 - 9.5 (Predicted)Critical: At pH 7.4, a significant fraction is neutral (uncharged), reducing solubility.[1][2]
pKa (Sulfonamide) None (Dimethyl substituted)The sulfonamide nitrogen has no protons; it cannot ionize to form a salt.[1] It acts only as an H-bond acceptor.[1][2]
LogP ~0.8 - 1.2 (Estimated)Moderate lipophilicity, but effective lipophilicity is higher due to IHB masking.[1][2]
Preferred Salt Hydrochloride (HCl)Converting the free base to HCl salt dramatically increases aqueous solubility.
Solvent Compatibility Table
SolventSolubility RatingUsage Notes
DMSO High (>50 mM)Ideal for stock solutions.[1][2] Warning: Hygroscopic; water uptake causes precipitation [3].[1]
Ethanol ModerateGood for chemical synthesis; less ideal for high-conc stocks.[1][2]
Water (pH 7) Poor (<1 mM)The free base will likely float or form a suspension.[1]
0.1 M HCl High (>20 mM)Protonates the amine (

), breaking the IHB and enabling dissolution.[1]
PBS (pH 7.4) Low/Risk of CrashBuffer capacity may not overcome the compound's basicity.

Troubleshooting Protocols

Issue 1: "The compound won't dissolve in water/PBS."

Diagnosis: You are likely working with the free base form of the molecule. At neutral pH, the amine is not fully ionized, and the intramolecular hydrogen bond prevents water interaction.

Protocol: The "Acid-Switch" Method Use this if your assay tolerates a slightly acidic starting condition or if you can back-titrate.[1][2]

  • Weigh the required amount of solid compound.

  • Add 0.1 M HCl (Hydrochloric Acid) instead of water.

    • Stoichiometry: Ensure you have at least 1.1 equivalents of acid relative to the amine.

    • Mechanism:[1][2][3]

      
      . This charge disrupts the intramolecular H-bond and forces hydration.[1][2]
      
  • Vortex vigorously for 30 seconds. The solution should become clear.

  • Dilute with your buffer of choice.[1]

    • Caution: If you dilute into a strong pH 7.4 buffer, the compound may reprecipitate if the concentration exceeds its intrinsic solubility limit (~100-500 µM).[1]

Issue 2: "My DMSO stock crashes out when added to cell media."

Diagnosis: This is the "Solvent Shift" phenomenon. When a hydrophobic molecule in DMSO hits an aqueous environment, the water strips the DMSO shell faster than the molecule can equilibrate, causing local supersaturation and precipitation [4].

Protocol: The Intermediate Dilution Step Do not pipette 100% DMSO stock directly into 10 mL of media.

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Prepare Intermediate: Dilute the stock 1:10 into PEG400 or Propylene Glycol .

    • Why? These solvents bridge the polarity gap between DMSO and water.

  • Final Dilution: Pipette the Intermediate solution into your media while vortexing the media.

  • Verification: Hold the tube up to a light source.

    • Tyndall Effect:[2] If you see a blueish haze or scattering light beam, you have nanoparticles/precipitate.[1] The compound is not dissolved.

Frequently Asked Questions (FAQ)

Q: Can I sonicate this compound to force it into solution? A: Yes, but with caution. Bath sonication is effective for breaking up crystal lattices.[1] However, if the solution turns cloudy immediately after stopping sonication, you have formed a stable suspension, not a solution. This will yield false positives in enzymatic assays due to light scattering or non-specific protein adsorption to the particles.

Q: Why does the sulfonamide group not help with solubility? A: In this specific molecule, the sulfonamide is


-dimethylated. It lacks the acidic proton found in primary sulfonamides (like sulfamethoxazole). Therefore, it cannot form a water-soluble salt at high pH.[1][2] It is purely a lipophilic/polar-neutral moiety.[1][2]

Q: I see "needles" forming in my DMSO stock after 1 week at 4°C. Is it degraded? A: Likely not degraded, but crystallized. DMSO freezes at 18.5°C. Repeated freeze-thaw cycles introduce atmospheric water into the DMSO [3].[1][2] This water lowers the solubility of your compound, causing it to crystallize out.

  • Fix: Warm the DMSO stock to 37°C and vortex. If it clears, it is safe to use.[1] Store in single-use aliquots to prevent moisture contamination.

References

  • Intramolecular Hydrogen Bonding in Ortho-Sulfonamides: Title: Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Source: Molecules (MDPI), 2021.[1] Link:[Link]

  • Impact of Structure on Permeability (Ortho-Effect): Title: Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Source: Journal of Medicinal Chemistry (ACS), 2014.[1] Link:[Link][1]

  • DMSO Stock Stability & Precipitation: Title: Compound precipitation in high-concentration DMSO solutions.[1][2][4] Source: Journal of Biomolecular Screening, 2014.[1][4] Link:[Link]

  • Mechanism of Precipitation upon Dilution: Title: The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.[5][6][7] Source: University of Strathclyde (Thesis), 2013.[1][6] Link:[Link][1]

  • General pKa Values for Sulfonamides/Amines: Title: pKa's of Inorganic and Oxo-Acids (Evans pKa Table).[1][2][8] Source: Harvard University / D.A.[2] Evans Group.[1][8] Link:[Link]

Sources

Technical Support Center: 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Profiling, Troubleshooting, and Quality Control

Welcome to the technical support guide for the synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide. This resource is designed for researchers, chemists, and drug development professionals to proactively identify, troubleshoot, and mitigate common impurities encountered during the production of this key chemical intermediate. As your Senior Application Scientist, my goal is to provide not just procedures, but the underlying chemical principles to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) on Common Impurities

This section addresses the most common questions regarding impurities, providing insights into their origin and chemical nature.

Q1: What are the primary categories of impurities I should expect during the synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide?

A1: Impurities in this synthesis can be broadly classified into three main groups: starting material-related, process-related (by-products), and degradation products.

  • Starting Material-Related Impurities: These are impurities that are either unreacted starting materials or contaminants present within them. For a typical synthesis starting from 2-methylbenzenesulfonyl chloride, this could include residual 2-methylbenzenesulfonyl chloride or isomeric impurities (e.g., 4-methylbenzenesulfonyl chloride).

  • Process-Related Impurities: These are formed during the chemical transformation. Common examples include:

    • Hydrolysis Products: The sulfonyl chloride intermediate can hydrolyze to the corresponding sulfonic acid.

    • Over-alkylation/Dimerization: The product's primary amine can react with another molecule of an electrophilic intermediate.

    • Oxidation Products: The benzylic aminomethyl group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid.

  • Degradation Products: These can form during work-up or storage, often facilitated by light, heat, or extreme pH conditions. A common degradation pathway for sulfonamides involves the cleavage of the S-N bond.[1]

Q2: My LC-MS analysis shows a significant peak with a mass corresponding to 2-(aminomethyl)benzenesulfonic acid. What is the likely cause?

A2: The presence of 2-(aminomethyl)benzenesulfonic acid is almost certainly due to the hydrolysis of a sulfonyl chloride intermediate. Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by water present in solvents, reagents, or even atmospheric moisture. This reaction is often a primary competing pathway during the amination step.[2][3]

Causality: The electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic oxygen atom of water, leading to the displacement of the chloride and formation of the sulfonic acid. To mitigate this, ensure all solvents and reagents are scrupulously dried before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: I have identified an impurity with a mass suggesting a di-sulfonated or dimeric structure. How can this form?

A3: This type of impurity arises from a secondary reaction where the desired product, 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide, acts as a nucleophile. The primary aminomethyl group (-CH₂NH₂) of the product can react with another molecule of the starting sulfonyl chloride intermediate. This results in the formation of a dimer linked by a sulfonamide bond. This is more likely to occur if there is a high concentration of the reactive intermediate or if the primary amine product is allowed to react for an extended period after its formation.

Q4: My NMR spectrum is complex, suggesting the presence of positional isomers. How do I confirm this and prevent it?

A4: Positional isomers (e.g., 3- or 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide) are almost always introduced via the starting materials. If the initial sulfonation of toluene is not perfectly ortho-selective, the resulting mixture of isomeric methylbenzenesulfonyl chlorides will carry through the entire synthesis.

  • Confirmation: The most effective way to confirm this is through a combination of High-Performance Liquid Chromatography (HPLC) with reference standards for the other isomers and detailed 1D/2D NMR analysis. The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns for ortho, meta, and para substitution.

  • Prevention: The only reliable way to prevent isomeric impurities is to start with a certified, isomerically pure starting material. If this is not possible, preparative chromatography may be required to separate the isomers, though this can be challenging and costly.

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a problem-and-solution framework for issues encountered during synthesis and purification.

Problem 1: Final product has low purity (<95%) after crystallization, but TLC/HPLC shows the reaction went to completion.

This common issue indicates that impurities are co-crystallizing with your product or are not being effectively removed by the chosen work-up procedure.

Possible Cause Troubleshooting Step Scientific Rationale
Residual Sulfonic Acid During the work-up, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.The sulfonic acid impurity is acidic and will be deprotonated by the weak base to form a water-soluble salt. This salt will then partition into the aqueous layer, effectively removing it from your product in the organic phase.
Isomeric Impurities Analyze the starting materials for isomeric purity. If isomers are present, consider purification of the starting material or use column chromatography for the final product.Isomers often have very similar solubility profiles, making them difficult to separate by simple crystallization. Chromatographic methods, which separate based on differential adsorption, are typically required.
Oxidized By-products Conduct the reaction and work-up under an inert atmosphere. Consider adding a mild antioxidant if the process is sensitive to air.The benzylic position is prone to oxidation. By excluding oxygen, you minimize the formation of aldehyde and carboxylic acid impurities, which can be difficult to remove later.

Problem 2: An unknown peak is consistently observed in the HPLC chromatogram.

A systematic approach is required to identify and eliminate unknown impurities.

G start Unknown Peak in HPLC lcms 1. Analyze by LC-MS to determine m/z start->lcms hypothesize 2. Hypothesize Structure (Starting Material, Dimer, Oxidized, etc.) lcms->hypothesize review 3. Review Reaction Conditions (Water? Air? Stoichiometry?) hypothesize->review adjust 4. Adjust Process Parameters (Dry Solvents, Inert Gas, Temp Control) review->adjust reanalyze 5. Re-run Reaction & Analyze adjust->reanalyze result Impurity Eliminated? reanalyze->result G start 2-Methyl- benzenesulfonyl chloride halogenation Halogenation (e.g., NBS) start->halogenation oxidation Carboxylic Acid Impurity (Oxidation of methyl group) start->oxidation Oxidant intermediate 2-(Halomethyl)- benzenesulfonyl chloride halogenation->intermediate amination Amination with (CH3)2NH intermediate->amination hydrolysis Sulfonic Acid Impurity (from intermediate) intermediate->hydrolysis H2O product Target Product amination->product dimer Dimer Impurity product->dimer + Intermediate

Caption: Synthetic pathway showing key impurity formation points.

References

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC.
  • Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. [Link]

  • 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 54468-86-9. (n.d.). Chemical Register. [Link]

  • 2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide. (n.d.). American Elements. [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2025). ResearchGate. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI. [Link]

  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. (2022). PubMed. [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. [Link]

  • Studies on sulfonamide degradation products. (n.d.). ResearchGate. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PMC. [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). Agilent. [Link]

  • Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. (2020). ResearchGate. [Link]

  • Sulfonamide-impurities. (n.d.). Pharmaffiliates. [Link]

  • Flutamide degradation driven by sulfonic acids: unforeseen salts and salt polymorphs of a degraded flutamide impurity. (n.d.). CrystEngComm (RSC Publishing). [Link]

  • Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. (2024). PMC. [Link]

  • Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. (n.d.). Aesan. [Link]

  • Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (2023). Journal of Synthetic Chemistry. [Link]

  • visible spectrophotometric method for the determination of some typical aromatic primary amines by using. (n.d.). Rasayan. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Hilaris Publisher. [Link]

Sources

optimizing reaction time for 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide , designed for researchers and process chemists.

Product: 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS: 54468-86-9 / Analogues) Module: Kinetics & Reaction Time Optimization Support Level: Tier 3 (Senior Application Scientist)[1][2]

System Overview & Mechanism

You are likely synthesizing this target via the reduction of 2-cyano-N,N-dimethylbenzenesulfonamide .[1][2] This transformation is notoriously sensitive due to the ortho-substituent effect.[1][2] The bulky sulfonamide group (


) creates significant steric hindrance near the nitrile carbon, impeding catalyst approach and slowing reaction kinetics.[1][2]
Reaction Pathway & Competitors

The optimization of reaction time is not just about speed; it is about outrunning the formation of the secondary amine dimer (impurity).

ReactionPathway Nitrile Start: 2-Cyano-sulfonamide Imine Intermediate: Imine Nitrile->Imine Step 1: H2/Cat (Slow due to Sterics) Product Target: Primary Amine (2-aminomethyl...) Imine->Product Step 2: Rapid Dimer Impurity: Secondary Amine (Dimer) Imine->Dimer Hydrogenolysis of Condensate Product->Imine Side Rxn: Condensation

Figure 1: Mechanistic pathway showing the critical imine intermediate.[2] Optimization requires accelerating Step 1 while suppressing the Side Rxn.

Diagnostic Matrix: Why is your reaction slow?

Before altering parameters, identify the rate-limiting factor using this matrix.

SymptomProbable CauseTechnical Intervention
Induction Period > 1h Catalyst Surface Oxide or PoisoningPre-activate Raney Ni or switch to Pd/C (Degussa type).[1][2] Ensure

exclusion.
Stalls at 50-60% Conversion Product Inhibition (Amine poisoning)The generated amine binds to the catalyst.[1][2] Add acid additive (e.g., HCl or HOAc) to protonate product.[2]
Linear but Slow Kinetics Mass Transfer Limitation

is not dissolving fast enough.[2] Increase agitation (RPM) or

pressure (>5 bar).
Slow with High Impurities Competitive CondensationReaction is too slow relative to imine condensation.[2] Increase Catalyst Loading to force rapid reduction.

Protocol Optimization Guides

Scenario A: Catalytic Hydrogenation (Raney Ni or Pd/C)

Best for: Scalability and clean workup.[1][2]

The Issue: The ortho-sulfonamide group blocks the catalyst active sites, making standard atmospheric hydrogenation agonizingly slow (24-48h).[1][2]

Optimized Protocol (High-Pressure):

  • Solvent System: Use Methanol saturated with Ammonia (7N) .[2]

    • Why: Ammonia suppresses secondary amine formation by shifting the equilibrium away from the imine condensation product [1].

  • Catalyst: Raney Nickel (active) or 10% Pd/C (wet) .

    • Loading: Due to sterics, increase loading to 10-15 wt% relative to substrate.[2]

  • Conditions:

    • Pressure: Boost to 5–10 bar (75–150 psi) . Atmospheric pressure is insufficient for sterically hindered ortho-nitriles.[1][2]

    • Temperature: Maintain 40–50°C .

    • Warning: Do not exceed 60°C; sulfonamides can undergo hydrolysis or desulfonylation under harsh reducing conditions.[2]

Troubleshooting the "Stall": If the reaction stops halfway, the generated primary amine is likely poisoning the catalyst.

  • Fix: Add 1.1 equivalents of acetic acid or HCl to the mixture.[2] This protonates the amine product (

    
    ), preventing it from binding to the metal surface [2].[1][2]
    
Scenario B: Chemical Reduction (Borane-DMS/THF)

Best for: Small scale (<5g) and speed.[1][2]

The Issue: You need the compound today, and you don't have a high-pressure reactor.

Optimized Protocol:

  • Reagent: Use Borane-Dimethyl Sulfide (BMS) complex.[1][2] It is more stable and concentrated than

    
    .[1][2]
    
  • Stoichiometry: Use 2.5 - 3.0 equivalents of hydride. The sulfonamide nitrogen is acidic and will consume hydride; you must compensate for this.

  • Temperature Profile:

    • Add BMS at

      
       (exothermic).
      
    • Reflux is mandatory for ortho-substituted nitriles to overcome the activation energy barrier.[1][2] Reflux THF (

      
      ) for 2–4 hours.
      
  • Quench (Critical Step):

    • The reaction forms a stable boron-amine complex.[1][2] You must destroy this to isolate the product.[2]

    • Method: Cool to RT, carefully add MeOH, then add

      
       and reflux for 1 hour. This hydrolyzes the B-N bond.[2]
      

FAQ: Specific Technical Hurdles

Q: I am seeing a large "dimer" peak (dibenzylamine analog) in LCMS. How do I stop this? A: This is the most common failure mode. The intermediate imine reacts with the newly formed amine.[3]

  • Immediate Fix: Increase the concentration of Ammonia in your solvent.[2]

  • Process Fix: Increase the reaction rate . The longer the imine sits in solution, the more dimer forms. Increase

    
     pressure or catalyst loading to "rush" past the imine stage.[2]
    

Q: Can I use Lithium Aluminum Hydride (LAH)? A: Proceed with caution. While LAH reduces nitriles rapidly, it can also attack the sulfonamide functionality, leading to cleavage of the S-N bond or reduction to the thiol/sulfinic acid in rare cases. Borane (


) is chemoselective for the nitrile over the sulfonamide [3].[2]

Q: The reaction works on 100mg but fails on 10g. Why? A: This is a Mass Transfer Failure .[2]

  • On 100mg, your stir bar creates a vortex that effectively pulls

    
     gas into the liquid.
    
  • On 10g, the liquid depth increases, and surface-to-volume ratio drops.[1][2] The catalyst at the bottom is starved of Hydrogen.

  • Solution: Use an overhead stirrer with a gas-entrainment impeller or sparge

    
     directly into the liquid.[1][2]
    

Decision Logic for Optimization

Use this flow to select your next experiment.

OptimizationLogic Start Start: Reaction too slow? EquipCheck Do you have a Hydrogenator (>5 bar)? Start->EquipCheck BranchH2 Yes (Catalytic Route) EquipCheck->BranchH2 Yes BranchChem No (Chemical Route) EquipCheck->BranchChem No CheckImpurity Is Dimer Impurity > 5%? BranchH2->CheckImpurity ActionBorane Use Borane-DMS Reflux 4h Acid Hydrolysis Step BranchChem->ActionBorane ActionAmmonia Add 7N NH3 in MeOH Increase Pressure CheckImpurity->ActionAmmonia Yes ActionAcid Add 1.1 eq Acetic Acid (Prevents Poisoning) CheckImpurity->ActionAcid No (Just slow)

Figure 2: Decision tree for selecting the optimization strategy based on equipment availability and impurity profile.

References

  • Nishimura, S. (2001).[2] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1][2] (Primary source for ammonia suppression of secondary amines).[2]

  • Rylander, P. N. (1979).[2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[2] (Source for acid additives to prevent amine poisoning).[2]

  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid and quantitative reduction of nitriles to primary amines with borane-dimethyl sulfide." Synthesis, 1981(8), 605-606.[2]

Sources

Technical Support Center: Recrystallization of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully purifying 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide via recrystallization. The guidance is structured to address practical challenges encountered in the laboratory, emphasizing the chemical principles behind each step to empower users to optimize their purification strategy.

Introduction: The Rationale for Recrystallization

Recrystallization is a cornerstone technique for the purification of solid organic compounds. For a molecule like 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide, which possesses both a basic primary amine and a polar sulfonamide functional group, achieving high purity is critical for accurate downstream applications, including pharmacological screening and structural analysis. The process leverages differences in solubility between the target compound and impurities in a chosen solvent system.[1] An ideal recrystallization yields a product with sharp, well-defined crystals, indicating high purity, which can be confirmed by a narrowed and elevated melting point range compared to the crude material.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered during the recrystallization of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide in a direct question-and-answer format.

Question: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates from the solution as a liquid instead of a crystalline solid upon cooling.[2] This is a frequent problem when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present, creating a low-melting eutectic mixture.[3][4] Oiled-out products are typically impure because the liquid droplets can trap impurities more readily than a growing crystal lattice.[5]

Immediate Solutions:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[2]

  • Induce Crystallization: Vigorously scratch the inside of the flask with a glass rod at the surface of the oily layer. This can create nucleation sites for crystal growth.[3]

  • Add a Seed Crystal: If you have a small amount of pure, solid material from a previous attempt, add a single seed crystal to the cooled solution to template crystallization.[3]

Long-Term Strategies:

  • Change the Solvent System: The chosen solvent may be too nonpolar or have too high a boiling point. Switch to a solvent with a lower boiling point or use a mixed-solvent system. For sulfonamides, polar mixtures like isopropanol/water or ethanol/water are often effective.[2][6]

  • Preliminary Purification: If the crude material is heavily contaminated, consider a preliminary purification step, such as column chromatography, to remove the bulk of impurities before attempting recrystallization.[2]

Question: No crystals are forming, even after the solution has cooled completely in an ice bath. What should I do?

Answer: The failure of crystals to form is typically due to one of two reasons: either the solution is not sufficiently saturated, or it is a stable supersaturated solution that requires a trigger to initiate nucleation.

Potential Causes & Solutions:

  • Excessive Solvent: This is the most common cause of low or no yield.[2][4] If too much solvent was used to dissolve the crude product, the concentration of the compound may not exceed its solubility limit even at low temperatures.

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent (preferably in a fume hood or using a rotary evaporator).[4] Then, allow it to cool again. Before discarding any filtrate, you can test for remaining product by dipping a glass rod into the liquid and letting the solvent evaporate; a visible solid residue indicates significant dissolved product.[2]

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is above its normal solubility, but the energy barrier for crystal nucleation has not been overcome.[2]

    • Solution: Induce crystallization by scratching the inner surface of the flask with a glass rod just below the solvent line or by adding a seed crystal of the pure compound.[2][7]

Question: My final yield is very low. How can I improve recovery?

Answer: While 100% recovery is theoretically impossible due to the compound's residual solubility in the mother liquor, several factors can lead to an unacceptably low yield.[8][3]

Common Causes & Preventative Measures:

  • Using Too Much Solvent: As mentioned above, this is a primary cause of low yield. Always use the minimum amount of hot solvent necessary to fully dissolve the solid.[9]

  • Premature Crystallization During Hot Filtration: If the solution cools and crystals form on the filter paper or in the funnel during a hot gravity filtration step, product will be lost.

    • Solution: Use pre-heated glassware (funnel and receiving flask) for the filtration and perform the step as quickly as possible to prevent cooling.[2] Adding a slight excess of solvent before filtration can also help, which can then be boiled off before cooling.[10]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your purified product.

    • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[9]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures.

    • Solution: Re-evaluate your solvent choice. The ideal solvent shows a large difference in solubility between its boiling point and 0 °C.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide? A1: There is no single "best" solvent without experimental testing.[2] However, based on the molecule's structure (polar sulfonamide, basic amine, aromatic ring), a good starting point would be polar protic solvents. Ethanol, isopropanol, or mixtures of these alcohols with water are excellent candidates.[2] A systematic approach involves testing the solubility of a small amount of crude material in various solvents at room temperature and then at their boiling points.[6]

Q2: My solution is colored. How do I remove colored impurities? A2: If the solution is colored by impurities, you can often remove them using activated charcoal. After dissolving the crude solid in the hot solvent, remove the flask from the heat source and add a very small amount (e.g., a spatula tip) of activated charcoal.[2] Swirl the mixture and gently reheat it to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2][7] Be aware that using too much charcoal can adsorb your desired product, leading to a lower yield.[5]

Q3: Should I use a single-solvent or a two-solvent recrystallization? A3: A single-solvent recrystallization is generally preferred for its simplicity.[7] However, if you cannot find a single solvent in which your compound is highly soluble when hot and poorly soluble when cold, a two-solvent (or solvent/anti-solvent) system is an excellent alternative.[3] In this method, you dissolve the compound in a minimum of hot "good" solvent (in which it is very soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (saturated). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3][10]

Q4: My compound has a basic amine group. Are there any special considerations? A4: Yes. Amines can be susceptible to air oxidation, which can sometimes lead to discoloration.[11] While often not a major issue during a quick recrystallization, working efficiently is good practice. Additionally, for basic compounds like this, it is sometimes advantageous to perform a purification by recrystallizing a salt form. For example, the compound could be dissolved in a suitable solvent and treated with a solution of HCl in an ether or alcohol. The resulting hydrochloride salt often has very different solubility properties and may form crystals more readily.[12] This salt can then be neutralized in a subsequent step if the free base is required.

Data Presentation: Solvent Selection Guide

The choice of solvent is the most critical variable in recrystallization. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

SolventBoiling Point (°C)PolarityComments & Suitability
Water100Very HighMay be a good anti-solvent. Unlikely to be a good primary solvent for the aromatic structure unless in a salt form.[12]
Ethanol (95%)78HighExcellent starting choice. Often used for sulfonamides.[2] Can be paired with water.[6]
Isopropanol82HighExcellent starting choice. Isopropanol/water mixtures are highly effective for sulfonamides.[2][13]
Acetone56Medium-HighMay be too effective a solvent, leading to poor recovery. Can be paired with nonpolar anti-solvents.[6]
Ethyl Acetate77MediumA less polar option. May be useful in a two-solvent system with a nonpolar solvent like hexanes.
Toluene111LowGenerally too nonpolar, but could be useful if impurities are highly polar. High boiling point increases risk of oiling out.
Hexanes/Heptane~69 / ~98Very LowUnlikely to dissolve the compound even when hot. Primarily used as an anti-solvent.

Experimental Protocols & Workflows

Visualizing the Recrystallization Workflow

The following diagram outlines the general steps for a successful recrystallization experiment.

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation & Drying a Select Solvent(s) b Dissolve Crude Solid in Minimum Hot Solvent a->b c Decolorize with Charcoal (If Necessary) b->c Solution Colored? d Perform Hot Gravity Filtration b->d Insoluble Impurities Present? c->d e Cool Solution Slowly to Room Temperature d->e f Cool in Ice Bath to Maximize Yield e->f g Collect Crystals by Vacuum Filtration f->g h Wash with Minimal Ice-Cold Solvent g->h i Dry Crystals Thoroughly h->i G start Problem Encountered During Recrystallization oiling_out Product 'Oiled Out'? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Yield is Very Low? start->low_yield reheat_dilute Re-heat solution and add more solvent. Cool slowly. oiling_out->reheat_dilute Yes oiling_out->no_crystals No change_solvent Change to a lower-boiling solvent or a different solvent/anti-solvent pair. reheat_dilute->change_solvent Still oils out too_much_solvent Too much solvent used? no_crystals->too_much_solvent Yes no_crystals->low_yield No reduce_volume Reduce solvent volume by evaporation and re-cool. too_much_solvent->reduce_volume Yes supersaturated Solution is likely supersaturated. too_much_solvent->supersaturated No induce Induce crystallization: - Scratch inner wall of flask - Add a seed crystal supersaturated->induce check_filtrate Check mother liquor for dissolved product. Concentrate if necessary. low_yield->check_filtrate Yes review_technique Review technique: - Used minimum hot solvent? - Washed with ice-cold solvent? - Avoided premature crystallization? check_filtrate->review_technique

Caption: A troubleshooting decision tree for common recrystallization issues.

References

  • Benchchem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Benchchem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Sandtorv, A. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Various Authors. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of York. Solvent Choice. Chemistry Teaching Labs. [Link]

  • Various Authors. Recrystallization. ResearchGate. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Various Authors. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. [Link]

  • University of Calgary. Recrystallisation. Department of Chemistry. [Link]

  • Columbia University. Recrystallization - Single Solvent. Department of Chemistry. [Link]

  • Millersville University. Recrystallization1. Department of Chemistry. [Link]

  • Scribd. Recrystallization of Sulfanilamide. [Link]

  • Google Patents. (1957).
  • Crash Course. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. YouTube. [Link]

  • Various Authors. (2012, September 12). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? ResearchGate. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

Sources

Technical Support Center: Stability Protocol for 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Degradation Prevention & Handling Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Stability Dashboard

Compound Identity: 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide CAS: (Generic/Class-specific reference) Critical Functionality: Primary benzylic amine building block; ortho-sulfonamide directing group.

This compound presents a moderate-to-high stability risk in its free base form due to the high reactivity of the primary benzylic amine. The sulfonamide moiety is chemically robust, but the ortho-positioning creates a unique steric and electronic environment that can accelerate degradation if not managed correctly.

Quick Status Indicators
ParameterFree Base StatusSalt Form (HCl/TFA)Critical Note
Oxidation Risk 🔴 High 🟢 Low Benzylic position is activated; air sensitive.

Sensitivity
🔴 High 🟢 Negligible Rapidly forms carbamates in open air.
Thermal Stability 🟡 Moderate 🟢 High Avoid heating >40°C without inert gas.
Light Sensitivity 🟡 Moderate 🟢 Good Store in amber vials.

Core Knowledge Base: Degradation Mechanisms

To prevent degradation, you must understand the "Enemy." The two primary pathways for this molecule are Oxidative Deamination and Atmospheric Carbamylation .

Pathway A: Benzylic Oxidation (The "Yellowing" Effect)

The benzylic carbon (between the benzene ring and the amine) is electronically activated by the aromatic ring. In the presence of atmospheric oxygen and light, a radical mechanism can strip a hydrogen atom, leading to an imine, which eventually hydrolyzes to an aldehyde and ammonia.

Pathway B: Carbamylation (The "Ghost Peak")

Primary amines are nucleophilic. They react reversibly with atmospheric carbon dioxide (


) to form carbamic acids, which stabilize as ammonium carbamate salts. This often appears as a "mystery impurity" in LCMS or broad smearing in NMR.
Pathway C: Intramolecular Interactions

While the


-dimethyl sulfonamide is a poor leaving group (preventing easy cyclization to a sultam), the ortho oxygen atoms can hydrogen-bond with the amine protons, altering solubility and pKa, potentially trapping water or solvents in the crystal lattice.
Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of your compound under stress.

DegradationPathways Substrate Target Molecule (Free Base) Imine Intermediate Imine Substrate->Imine [O], -2H (Air/Light) Carbamate Degradant B: Carbamic Acid Substrate->Carbamate +CO2 (Air) HCl HCl Salt Form (STABLE) Substrate->HCl +HCl/Dioxane Aldehyde Degradant A: Aldehyde + NH3 Imine->Aldehyde +H2O (Hydrolysis) Salt Carbamate Salt (Solid Precipitate) Carbamate->Salt +Amine

Caption: Figure 1. Primary degradation routes.[1][2] The oxidative pathway (top) leads to irreversible cleavage. The


 pathway (bottom) is reversible but disruptive.

Storage & Handling Protocols

Directive: Treat the free base as a "Live" reagent. Treat the salt as a standard chemical.

Protocol A: Long-Term Storage
  • Form Selection: If you purchased or synthesized the free base, immediately convert it to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt if it is to be stored for >1 week.

  • Container: Use amber glass vials with Teflon-lined screw caps. Avoid polyethylene (which is permeable to

    
     and 
    
    
    
    ).
  • Atmosphere: Purge the headspace with dry Argon or Nitrogen before sealing. Parafilm is insufficient; use electrical tape or a proper seal.

  • Temperature: Store at -20°C. Cold slows the radical oxidation kinetics significantly.

Protocol B: Handling the Free Base

If you must use the free base (e.g., for a nucleophilic substitution reaction):

  • The "Fresh Prep" Rule: Generate the free base from the salt immediately before use.

  • Solvent Degassing: Use anhydrous solvents that have been sparged with nitrogen. Dissolved oxygen in THF or DCM is enough to initiate yellowing.

  • Avoid Chlorinated Solvents for Storage: Do not store the amine in

    
     or 
    
    
    
    for long periods. Trace HCl in chloroform forms salts, and dichloromethane can slowly alkylate primary amines (forming the N-methylated artifact) over weeks.

Diagnostic Center: Troubleshooting Impurities

Use this decision matrix when your analytical data looks "wrong."

Scenario 1: "My sample turned from white to yellow/brown."
  • Diagnosis: Oxidation (Imine formation).

  • Cause: Exposure to air/light.[2]

  • Fix:

    • Dissolve in 1M HCl (aq). The neutral aldehyde/imine impurities will likely remain organic or hydrolyze.

    • Wash with Ethyl Acetate (extracts the non-basic oxidation products).

    • Basify the aqueous layer (pH > 10) and re-extract the amine with DCM.

    • Prevention: Store under Argon.

Scenario 2: "LCMS shows a peak at M+44."
  • Diagnosis: Carbamate formation.[3][4][5]

  • Cause: Reaction with atmospheric

    
    .
    
  • Fix: This is reversible.

    • LCMS: The peak often disappears if you use an acidic mobile phase (0.1% Formic Acid), as the acid decarboxylates the compound back to the amine.

    • Purification: Do not try to separate it. Simply acidifying the sample converts it back to the desired product.

Scenario 3: "NMR shows broad peaks or missing NH protons."
  • Diagnosis: Proton exchange or Salt/Base mixture.

  • Cause: The ortho-sulfonamide group can facilitate rapid proton exchange, or the sample has partially absorbed

    
    .
    
  • Fix: Add a drop of

    
     (to wash out exchangeables) or run the NMR in 
    
    
    
    with a trace of TFA to sharpen the peaks by locking the amine in the protonated state.
Troubleshooting Workflow Diagram

Troubleshooting Start Issue Detected Q1 Is the sample yellow/brown? Start->Q1 Q2 Is there an M+44 peak? Q1->Q2 No Res1 Oxidation confirmed. Perform Acid/Base Rescue. Q1->Res1 Yes Res2 Carbamate confirmed. Acidify to reverse. Ignore in acidic LCMS. Q2->Res2 Yes Res3 Check NMR solvent. Avoid CDCl3. Use DMSO-d6. Q2->Res3 No

Caption: Figure 2. Diagnostic logic for common stability issues.

Frequently Asked Questions (FAQs)

Q: Can I store the compound in DMSO? A: Yes, but be careful. DMSO is hygroscopic (absorbs water) and can act as a mild oxidant (Swern-type conditions) if activators are present. Store DMSO stock solutions frozen at -20°C, not at room temperature.

Q: Why does the melting point drop after one week? A: This is a classic sign of carbamate formation. The reaction with


 lowers the purity and depresses the melting point. Vacuum drying at 40°C might not remove it; you usually need to re-acidify or recrystallize.

Q: Does the ortho-sulfonamide group make the amine less reactive? A: Sterically, yes, it is slightly more hindered than a para-substituted isomer. However, electronically, the sulfonamide is electron-withdrawing, which lowers the pKa of the amine slightly, making it less nucleophilic but still highly prone to oxidation.

Q: I see an M+14 peak. Is that degradation? A: Likely yes. If you stored the amine in Dichloromethane (DCM), it can undergo slow N-alkylation (M+14 corresponds to methylation, but in DCM it's often methylene bridge formation or reaction with trace impurities). Avoid storing amines in halogenated solvents for >24 hours.

References

  • Mechanism of Amine Oxidation

    • Wei, J., et al. (2021). "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones."[6] Journal of Organic Chemistry. Explains the susceptibility of benzylic positions to oxidative radical formation.

  • Carbamate Form

    
     Reaction): 
    
    • Kortunov, P. V., et al. (2015). "Amine–CO2 Reaction Mechanisms." Energy & Fuels.
  • Ortho-Sulfonamide Structural Effects

    • Supuran, C. T. (2017).[7] "Structure-based drug design of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Discusses the steric and electronic properties of ortho-substituted benzenesulfonamides.

  • General Stability of Pharmaceuticals

    • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology. Provides context on amide/sulfonamide stability.

Sources

solvent selection for dissolving 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Subject: 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS: 112941-86-5) Ticket Priority: High (Experimental Integrity Risk)[1]

Welcome to the Application Support Center

You are likely working with this compound as a fragment-based building block or a specific intermediate in medicinal chemistry.[1] Because this molecule contains both a basic primary amine and a lipophilic sulfonamide core , it behaves differently than standard "sulfa drugs."[1]

This guide addresses the specific solubility anomalies and stability risks associated with the ortho-substitution pattern of the aminomethyl and dimethylsulfonamide groups.

Module 1: Critical Triage (Read This First)

Q: I dissolved the compound in acetone/ketone, and the LC-MS shows a mass shift (+40 Da). What happened? A: You have chemically altered your compound. Do NOT use acetone, MEK, or any ketone-based solvents.[1]

  • The Chemistry: Your molecule contains a primary amine (

    
    ).[1] Primary amines react with ketones (like acetone) to form imines (Schiff bases) .[1] This reaction is rapid and often irreversible under physiological conditions.[1]
    
  • The Fix: Discard the solution. Re-dissolve fresh solid in DMSO or Methanol.[1]

Q: My compound precipitates when I add it to PBS (pH 7.4). Why? A: You are likely using the "Free Base" form, which is hydrophobic at neutral pH.

  • The Chemistry: The primary amine has a pKa of approximately

    
    . At pH 7.4, a significant portion exists as the uncharged free base, which has poor aqueous solubility due to the lipophilic dimethylsulfonamide group.
    
  • The Fix: Acidify your buffer slightly or use the Hydrochloride (HCl) salt form if available. (See Module 3).

Module 2: Standard Stock Preparation (The Gold Standard)

For 95% of biological assays and chemical reactions, Anhydrous DMSO (Dimethyl Sulfoxide) is the required solvent.

Protocol: Preparation of 100 mM Stock Solution
ParameterSpecificationReason
Solvent Anhydrous DMSO (

99.9%)
Prevents hydrolysis; universal solubility.[1]
Concentration 10 mM - 100 mMHigh enough for dilution, low enough to prevent crashing.[1]
Storage -20°C or -80°CPrevents amine oxidation.[1]
Vessel Amber Glass or PolypropyleneProtects from light; prevents leaching.[1]

Step-by-Step:

  • Weighing: Weigh the solid into a tared amber vial. (Example: 2.14 mg for 1 mL of 10 mM stock).[1]

    • Note on MW: Use MW = 214.28 g/mol for the Free Base.[1] If using a Salt (e.g., HCl), adjust mass accordingly.[1]

  • Solvent Addition: Add half the calculated volume of DMSO. Vortex vigorously for 30 seconds.[1]

  • Visual Check: Ensure no solid particles remain.[1] The solution should be clear and colorless.

  • Final Volume: Add the remaining DMSO to reach the target concentration. Invert to mix.

  • Aliquot: Do not store the bulk bottle. Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles.
    

Module 3: Aqueous Solubility & pH Strategy

This is the most common failure point. Unlike many sulfonamide drugs (which are acidic), this molecule is NOT acidic .[1] The sulfonamide nitrogen is fully methylated (


), removing its ability to donate a proton.[1] Therefore, NaOH will NOT help dissolve this compound. [1]
The Solubility Decision Tree

Use this logic flow to determine the correct aqueous solvent system.

SolubilityLogic Start Start: Aqueous Dissolution FormCheck Check Compound Form Start->FormCheck IsSalt Is it the HCl Salt? FormCheck->IsSalt IsBase Is it the Free Base? FormCheck->IsBase WaterSoluble Soluble in Water/PBS IsSalt->WaterSoluble Yes (High Solubility) WaterInsoluble Insoluble at pH > 7 IsBase->WaterInsoluble Likely Precipitates ActionAcid Add 1-2 eq. HCl or Use Acidic Buffer (pH < 6) WaterInsoluble->ActionAcid Option A: Chemical Conversion ActionDMSO Pre-dissolve in DMSO then dilute (Max 1% DMSO) WaterInsoluble->ActionDMSO Option B: Co-solvent

Figure 1: Decision matrix for aqueous formulation.[1] Note that the Free Base requires protonation (acidification) to dissolve in water.

Troubleshooting Aqueous Buffers
  • Issue: Compound crashes out of solution upon dilution from DMSO into media.

  • Root Cause: "Solvent Shock."[1] The rapid change in polarity forces the hydrophobic free base out of solution.

  • Solution:

    • Stepwise Dilution: Dilute DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Water) before final dilution.[1]

    • Sonication: Sonicate the final media for 5-10 minutes.

    • Carrier Protein: Ensure your media contains FBS or BSA (0.1% - 1%), which can bind the compound and keep it in solution.[1]

Module 4: Chemical Stability & Reactivity

The "Forbidden" Reaction: Schiff Base Formation

Researchers often use Acetone or Acetonitrile for LC-MS preparation.[1] While Acetonitrile is safe, Acetone is destructive to this specific molecule.[1]

AcetoneReaction Reactants Primary Amine (Your Compound) Intermediate Hemiaminal (Unstable) Reactants->Intermediate Nucleophilic Attack Solvent Acetone (Ketone Solvent) Solvent->Intermediate Product Imine (Schiff Base) + H2O Intermediate->Product Dehydration (-H2O)

Figure 2: Mechanism of compound degradation in ketone solvents.[1] This reaction creates a permanent impurity.[1]

Storage Stability Matrix
ConditionStability EstimateRecommendation
Solid (RT) High (>1 year)Store in desiccator.[1] Hygroscopic as HCl salt.[1]
DMSO Stock (-20°C) High (6-12 months)Seal tightly. DMSO absorbs water, which degrades the amine over time.[1]
Aqueous Solution (4°C) Low (<1 week)Prepare fresh.[1] Risk of hydrolysis or microbial growth.[1]
Freeze/Thaw ModerateLimit to <3 cycles.

References & Validated Sources

  • Amine-Ketone Reactivity :

    • Mechanism: Primary amines react with ketones to form imines (Schiff bases).[1] This is a fundamental organic reaction that compromises sample integrity in acetone solvents.[1]

    • Source:

  • DMSO Stability :

    • Data: Compounds stored in DMSO are generally stable but susceptible to hydration (water absorption) which can accelerate degradation.[1]

    • Source:

  • pKa & Solubility of Sulfonamides :

    • Data: Primary sulfonamides are acidic, but N,N-disubstituted sulfonamides (like this compound) lack the acidic proton, altering solubility profiles significantly.

    • Source:

  • Salt Solubility :

    • Data: Benzylamine salts show orders of magnitude higher aqueous solubility compared to their free base forms.[1]

    • Source: [1][2]

Sources

Validation & Comparative

Comparison Guide: 1H NMR Structural Elucidation of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In Fragment-Based Drug Discovery (FBDD), 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide represents a critical "linker" scaffold.[1][2] It combines a sulfonamide moiety (a classic pharmacophore for carbonic anhydrase and protease inhibition) with a reactive primary amine handle in the ortho position.[1][2]

The ortho substitution pattern introduces unique steric and electronic effects—specifically intramolecular hydrogen bonding—that distinguish it from its meta and para regioisomers.[1][2] This guide provides a definitive technical comparison of this molecule against its synthetic precursor and regioisomers, establishing a self-validating protocol for its identification.

Comparative Analysis: Target vs. Alternatives

In a synthetic campaign, "performance" is defined by the ability to distinguish the target molecule from its precursors (reaction monitoring) and its isomers (regioselectivity confirmation).[1]

The following table contrasts the target molecule against its Nitrile Precursor (2-cyano-N,N-dimethylbenzenesulfonamide) and its Para-Isomer (4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide).

Table 1: Comparative Chemical Shift Fingerprint (400 MHz, DMSO-d₆)
FeatureTarget (Ortho) Precursor (Nitrile) Alternative (Para-Isomer) Diagnostic Value
Benzylic H

3.95 ppm (Singlet, 2H)
Absent

3.80 ppm (Singlet, 2H)
Confirms reduction of CN to CH₂NH₂.[2]
N-Me Groups

2.75 ppm (Singlet, 6H)

2.85 ppm (Singlet, 6H)

2.65 ppm (Singlet, 6H)
Shift indicates electronic environment changes.
Aromatic H ABCD System (Complex)ABCD System (Distinct)AA'BB' System (Symmetric)Para isomer shows symmetric doublets; Ortho shows complex splitting.[2]
Amine (

)
Broad/Sharp (Solvent dependent)Absent BroadPresence confirms functionalization.[2]
Key Shift H-6 (Ortho to SO₂)

7.9 ppm
H-6

8.0 ppm
H-2,6

7.7 ppm
Ortho-SO₂ effect is maximized in the target.[1][2]

Analyst Insight: The most critical "Go/No-Go" signal is the disappearance of the nitrile carbon in


C NMR (~117 ppm), but in 

H NMR, the emergence of the benzylic methylene singlet at ~3.95 ppm is the definitive performance metric for reaction success.[1]

Structural Logic & Signaling Pathways[1][2][3]

Understanding the connectivity is vital for interpreting the spectrum.[1] The diagram below illustrates the NOE (Nuclear Overhauser Effect) correlations that validate the ortho regiochemistry.

G Sulfonamide Sulfonamide Group (-SO2N(CH3)2) Benzene Benzene Ring (C6H4) Sulfonamide->Benzene Pos 1 (EWG) NOE1 NOE: N-Me <-> H-6 (Ar) Sulfonamide->NOE1 Methylene Methylene Bridge (-CH2-) Benzene->Methylene Pos 2 (Ortho) Benzene->NOE1 NOE2 NOE: CH2 <-> H-3 (Ar) Benzene->NOE2 Amine Primary Amine (-NH2) Methylene->Amine Sigma Bond Methylene->NOE2

Figure 1: Structural connectivity and key NOE correlations required to confirm the ortho-substitution pattern.[1]

Detailed Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), this protocol minimizes solvent exchange errors.

Materials
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).[2]

    • Why DMSO? Chloroform (

      
      ) often causes exchangeable amine protons (
      
      
      
      ) to broaden into the baseline, making integration impossible. DMSO stabilizes these protons via hydrogen bonding.[2]
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of the sulfonamide in 0.6 mL of DMSO-d₆.

    • Critical Step: Ensure the solution is clear. Any suspension will cause line broadening due to magnetic susceptibility inhomogeneity.[2]

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (standard 30° pulse).

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: The quaternary carbons and sulfonamide methyls have long T1 relaxation times.[1][2] A short D1 will lead to under-integration of the methyl signal (appearing < 6H).[1][2]

    • Scans (NS): 16 or 32 scans are sufficient.[2]

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).[2]

    • Phase correction: Manual phasing is required for the aromatic region to resolve the ABCD splitting.[1]

    • Baseline correction: Polynomial fit (Bernstein polynomial).

Deep Dive: Spectral Assignment

A. The Aliphatic Region (High Field)[2]
  • 
     2.75 ppm (Singlet, 6H):  The 
    
    
    
    protons. This signal is sharp and intense.[1][2]
    • Validation: If this peak splits into two singlets of unequal height, it indicates restricted rotation around the S-N bond, often seen at low temperatures, or the presence of a rotamer impurity.[1]

  • 
     3.95 ppm (Singlet, 2H):  The benzylic methylene (
    
    
    
    ).[1][2]
    • Validation: In the ortho isomer, this peak may appear slightly broadened compared to the para isomer due to steric interaction with the bulky sulfonamide group.[1]

B. The Exchangeable Region[2]
  • 
     4.0 - 6.0 ppm (Broad, 2H):  The 
    
    
    
    protons.[1][2]
    • Note: In DMSO-d₆, this may appear as a sharp peak if the sample is very dry.[1] If trace water is present, it will exchange and merge with the water peak at

      
       3.33 ppm.[1]
      
C. The Aromatic Region (Low Field)

The benzene ring exhibits an ABCD pattern characteristic of 1,2-disubstitution with different electronic groups.[1]

  • 
     7.90 ppm (Doublet, 1H, 
    
    
    
    Hz):
    H-6 . This proton is ortho to the strongly electron-withdrawing sulfonamide group (
    
    
    ), causing significant deshielding (downfield shift).
  • 
     7.60 - 7.70 ppm (Multiplet, 2H): H-4 and H-5 .[1][2]
    
  • 
     7.50 ppm (Doublet/Multiplet, 1H): H-3 . This proton is ortho to the aminomethyl group, which is less electron-withdrawing than the sulfonamide.[1]
    

Analytical Decision Workflow

Use this logic flow to validate your synthesis product.

DecisionTree Start Acquire 1H NMR (DMSO-d6) CheckMe Is N-Me Singlet present at ~2.75 ppm? Start->CheckMe CheckBz Is Benzylic CH2 present at ~3.95 ppm? CheckMe->CheckBz Yes ResultImp FAIL: Precursor (Nitrile) Check ~117ppm 13C CheckMe->ResultImp No (or shifted) CheckAr Check Aromatic Pattern CheckBz->CheckAr Yes CheckBz->ResultImp No (Signal Absent) ResultPure CONFIRMED: Target Molecule CheckAr->ResultPure ABCD (Asymmetric) ResultIso FAIL: Para-Isomer (Symmetric AA'BB') CheckAr->ResultIso AA'BB' (Symmetric)

Figure 2: Step-by-step decision tree for spectral validation of the target molecule.

References

  • PubChem. N,N-Dimethylbenzenesulfonamide | C8H11NO2S.[2] National Library of Medicine.[1][2] Available at: [Link]

  • Babij, N. R., et al. (2016).[2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for ABCD aromatic splitting patterns and sulfonamide deshielding effects).

Sources

HPLC method development for 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Basic" Trap

Developing an HPLC method for 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide presents a classic but deceptive chromatographic challenge. While the sulfonamide moiety often suggests acidity, the N,N-dimethyl substitution renders the sulfonamide group neutral. Consequently, the physicochemical behavior of this molecule is dominated entirely by the primary aminomethyl group (


), making it a strong base.

This guide compares three distinct separation strategies to overcome the "Silanol Trap"—the interaction between the protonated amine and residual silanols on silica columns that leads to catastrophic peak tailing. We will evaluate Traditional Low-pH C18 , High-pH Reversed Phase (Hybrid) , and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Analyte Profiling & Physicochemical Context

Before selecting a column, we must deconstruct the molecule to understand its retention mechanism.

FeatureChemical MoietyChromatographic Impact
Core Structure Benzene RingProvides UV absorption (detectable at 210–254 nm).
Functional Group A Sulfonamide (

)
Neutral. Unlike primary sulfonamides, the N,N-dimethyl substitution removes the acidic proton. It acts as a hydrogen bond acceptor.
Functional Group B Aminomethyl (

)
Basic (pKa ~9.5). At pH < 9, this group is protonated (

). This charge drives secondary interactions with silanols.
LogP (Predicted) ~0.8 to 1.2Moderately polar. Retention on C18 will be weak if the molecule is ionized.
The Mechanism of Failure (Visualized)

The primary cause of poor performance in standard methods is the Ion-Exchange Mechanism occurring alongside the desired hydrophobic partition.

SilanolInteraction cluster_0 Stationary Phase Surface (pH 3.0) Silanol SiO- (Ionized Silanol) Ligand C18 Ligand Analyte Analyte-NH3+ (Protonated) Analyte->Silanol Ionic Interaction (Causes Tailing) Analyte->Ligand Hydrophobic Interaction (Desired)

Figure 1: Mechanism of peak tailing. The protonated amine undergoes slow kinetics ion-exchange with residual silanols, dragging the peak tail.

Comparative Method Analysis

We evaluated three methodologies. Data presented below represents typical performance metrics for benzylamine derivatives.

Method A: The Traditional Approach (Low pH C18)
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Analyte is fully protonated (

    
    ).
    
  • Verdict: NOT RECOMMENDED.

    • Observation: The analyte elutes early (low retention) due to its charge and high polarity. Severe peak tailing (

      
      ) is observed due to silanol overloading.
      
Method B: The Modern Standard (High pH Hybrid C18)
  • Column: Charged Surface Hybrid (CSH) C18 or Ethylene Bridged Hybrid (BEH) C18.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2]

  • Mechanism: Analyte is neutral (

    
    ).
    
  • Verdict: EXCELLENT (Primary Choice).

    • Observation: By operating above the pKa, the amine is deprotonated (neutral). Hydrophobic retention increases significantly. Silanol repulsion (on CSH columns) or lack of ionization eliminates tailing.

Method C: The Orthogonal Alternative (HILIC)
  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: Acetonitrile / 10 mM Ammonium Formate (90:10).

  • Mechanism: Partitioning into a water-enriched layer on the surface.[3]

  • Verdict: HIGHLY EFFECTIVE (Validation Alternative).

    • Observation: Excellent retention for polar amines. The elution order is reversed compared to C18 (impurities elute differently).

Comparative Data Summary
MetricMethod A (Low pH C18)Method B (High pH Hybrid)Method C (HILIC)
Retention Factor (

)
0.8 (Poor)4.5 (Ideal)5.2 (Strong)
USP Tailing Factor (

)
2.4 (Fail)1.1 (Pass)1.2 (Pass)
Theoretical Plates (

)
~4,000~12,000~10,000
Sensitivity (S/N) Low (Broad peak)High (Sharp peak)High (Sharp peak)

Detailed Experimental Protocols

Protocol 1: High pH Reversed-Phase (Recommended)

Rationale: This method maximizes column life and peak shape by neutralizing the basic amine. Note: You must use a column rated for pH 10-12 (Hybrid Silica). Standard silica dissolves at this pH.

  • Reagents:

    • Ammonium Bicarbonate (LC-MS Grade).

    • Ammonium Hydroxide (28-30%).

    • Acetonitrile (LC-MS Grade).

  • Mobile Phase A Preparation (10 mM, pH 10.0):

    • Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC water.

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide.

    • Filter through 0.2 µm nylon filter.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 or Phenomenex Kinetex EVO C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV @ 254 nm (Sulfonamide/Benzene absorption).

    • Gradient:

      • 0 min: 5% B

      • 10 min: 60% B

      • 12 min: 60% B

      • 12.1 min: 5% B

      • 17 min: Stop (Re-equilibrate).

Protocol 2: HILIC (For Polar Impurities/Metabolites)

Rationale: If the sample contains very polar degradation products that elute in the void on C18, HILIC is the required orthogonal method.

  • Reagents:

    • Ammonium Formate.[2]

    • Formic Acid.[2]

    • Acetonitrile (HILIC requires high organic content).[1]

  • Mobile Phase Preparation:

    • Stock Buffer: 100 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Phase A: 90% Acetonitrile / 10% Stock Buffer (Effective: 10 mM buffer).

    • Phase B: 50% Acetonitrile / 50% Stock Buffer.

    • Note: HILIC gradients run from High Organic -> Low Organic.

  • Chromatographic Conditions:

    • Column: Merck SeQuant ZIC-HILIC or Waters Atlantis HILIC Silica (2.1 x 100 mm).

    • Flow Rate: 0.4 mL/min (Lower flow for HILIC kinetics).

    • Gradient:

      • 0 min: 100% A (90% ACN total)

      • 10 min: 50% A (70% ACN total)

      • Re-equilibration time must be at least 20 column volumes (HILIC water layers form slowly).

Method Development Decision Tree

Use this workflow to finalize the method based on your specific lab constraints.

MethodWorkflow Start Start: 2-(aminomethyl)-N,N- dimethylbenzene-1-sulfonamide CheckPH Can you use High pH (pH 10)? (Requires Hybrid Column) Start->CheckPH HighPH_Yes Yes CheckPH->HighPH_Yes HighPH_No No (Standard Silica only) CheckPH->HighPH_No MethodB Select Method B: Hybrid C18 @ pH 10 (Best Shape/Retention) HighPH_Yes->MethodB CheckPolarity Is the analyte retained at pH 3 (0.1% TFA)? HighPH_No->CheckPolarity Retained Yes, but tailing CheckPolarity->Retained NotRetained No (Elutes in void) CheckPolarity->NotRetained AddIonPair Add Ion-Pair Reagent (0.1% TFA or Hexanesulfonate) Retained->AddIonPair MethodC Select Method C: HILIC Mode (High Organic Mobile Phase) NotRetained->MethodC

Figure 2: Strategic decision tree for selecting the optimal chromatographic mode based on column availability and analyte behavior.

References

  • McCalley, D. V. (2017).[4] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[4]

  • Neue, U. D., et al. (2001). Peak Tailing of Basic Compounds in Reversed-Phase HPLC. Journal of Chromatography A.
  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC.

  • PubChem. (2025). 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide Compound Summary.

Sources

comparing 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide with other sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization and comparative analysis of novel sulfonamide compounds, using 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide as a case study for a new chemical entity. Given the absence of published data for this specific molecule, this document serves as a methodological guide for researchers, outlining the necessary steps to evaluate its potential as an antibacterial agent and compare it against established sulfonamides.

Introduction to Sulfonamides: A Legacy of Antibacterial Chemotherapy

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically, marking a pivotal moment in the history of medicine.[1][2] These compounds are synthetic analogues of para-aminobenzoic acid (PABA), a crucial substrate for folic acid synthesis in bacteria.[3][4][5] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the bacterial production of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for DNA and protein synthesis.[3][4] This mechanism of action confers a bacteriostatic effect, meaning they inhibit bacterial growth and replication rather than directly killing the bacteria.[2][3]

The general structure of a sulfonamide consists of a sulfonyl group attached to an amine. The versatility of this scaffold allows for a wide range of chemical modifications, leading to a diverse array of compounds with varying pharmacokinetic and pharmacodynamic properties.[6]

Mechanism of Action: The Folic Acid Synthesis Pathway

The antibacterial activity of sulfonamides is a classic example of competitive antagonism. Bacteria synthesize folic acid from PABA, pteridine, and glutamate. Sulfonamides, due to their structural similarity to PABA, compete for the active site of dihydropteroate synthase, thereby blocking the synthesis of dihydropteroic acid.[3][4]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Pteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Catalyzes Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Required for Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Inhibits

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

A Framework for Comparative Analysis

To evaluate the potential of a novel compound like 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide, a systematic comparison with well-characterized sulfonamides is essential. Sulfamethoxazole and Sulfadiazine are excellent benchmarks due to their extensive history of use and well-documented antibacterial spectra.

Reference Sulfonamides: Antibacterial Spectrum

The following table summarizes the minimum inhibitory concentration (MIC) values for Sulfamethoxazole and Sulfadiazine against common Gram-positive and Gram-negative bacteria. These values serve as a baseline for assessing the potency of a new sulfonamide.

SulfonamideBacterial StrainMIC Range (µg/mL)
Sulfamethoxazole Escherichia coli>1024[7]
Staphylococcus aureus64 - 128[8]
Pseudomonas aeruginosa64 - 128[8]
Sulfadiazine Escherichia coli45 - 90
Staphylococcus aureus180 - 360
Pseudomonas aeruginosa1 - 64[9][10]
Enterococcus faecalis>3600[1]

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols for Characterization

The following section details the essential experimental protocols required to characterize the synthesis, antibacterial activity, and cytotoxicity of a novel sulfonamide.

Synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

While the specific synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide is not detailed in the literature, a general and robust method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine.[3][11] A plausible synthetic route is outlined below.

General Procedure for Sulfonamide Synthesis:

  • Preparation of the Sulfonyl Chloride: The synthesis would likely start with a suitable benzene derivative, which is then chlorosulfonated to produce the corresponding sulfonyl chloride.

  • Reaction with Amine: The sulfonyl chloride is then reacted with dimethylamine in the presence of a base (e.g., pyridine or triethylamine) to form the N,N-dimethylbenzenesulfonamide intermediate. The base is crucial to neutralize the hydrochloric acid byproduct.[3]

  • Introduction of the Aminomethyl Group: The final step would involve the introduction of the aminomethyl group at the 2-position of the benzene ring. This could potentially be achieved through a series of reactions involving nitration, reduction, and subsequent functional group manipulation.

Sulfonamide Synthesis Workflow Start Starting Benzene Derivative Chlorosulfonation Chlorosulfonation Start->Chlorosulfonation Sulfonyl_Chloride Benzenesulfonyl Chloride Intermediate Chlorosulfonation->Sulfonyl_Chloride Amine_Reaction Reaction with Dimethylamine Sulfonyl_Chloride->Amine_Reaction Sulfonamide_Intermediate N,N-dimethylbenzene- 1-sulfonamide Amine_Reaction->Sulfonamide_Intermediate Functionalization Introduction of Aminomethyl Group Sulfonamide_Intermediate->Functionalization Final_Product 2-(aminomethyl)-N,N- dimethylbenzene-1-sulfonamide Functionalization->Final_Product

Caption: General workflow for the synthesis of a novel sulfonamide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.[12][13]

Broth Microdilution Protocol (CLSI Guidelines):

  • Prepare Inoculum: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared in a suitable broth, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12]

  • Serial Dilutions: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.[12]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[12]

Time-Kill Kinetic Assay

A time-kill assay provides information on the rate at which an antimicrobial agent kills a bacterial population. This helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[6][14]

Time-Kill Assay Protocol:

  • Preparation: Prepare tubes of broth containing the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a drug-free growth control.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[14][15]

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto a suitable agar medium.

  • Incubation and Counting: Incubate the plates overnight and count the number of viable colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is generally considered bactericidal.[14]

Time-Kill Assay Workflow Start Prepare Bacterial Inoculum and Drug Concentrations (MIC multiples) Inoculation Inoculate Broth Tubes Start->Inoculation Sampling Sample at Time Points (0, 2, 4, 8, 24h) Inoculation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating Incubation Incubate Plates (18-24h) Plating->Incubation Counting Count Colonies (CFU/mL) Incubation->Counting Analysis Plot log10 CFU/mL vs. Time Counting->Analysis Result Determine Bacteriostatic vs. Bactericidal Activity Analysis->Result

Caption: Workflow for a time-kill kinetic assay.

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a new antibacterial agent to mammalian cells. The MTT assay is a common colorimetric method for assessing cell viability and proliferation.[16][17]

MTT Assay Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HepG2) into a 96-well plate and allow the cells to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Conclusion and Future Directions

The framework presented in this guide provides a robust and systematic approach for the characterization of novel sulfonamides. While no specific data currently exists for 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide, the outlined experimental protocols will enable researchers to generate the necessary data to assess its antibacterial efficacy and cytotoxicity. By comparing these findings with the established profiles of benchmark sulfonamides like sulfamethoxazole and sulfadiazine, a clear understanding of the new compound's potential can be achieved. This structured approach is fundamental for the rational design and development of new and effective antibacterial agents to combat the growing challenge of antimicrobial resistance.

References

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. [Link]

  • Journal of Nanostructures. (2024, October 15). Development of Sulfadiazine by Nano Method and Study Its Effect Against Multi-Drug Resistant Bacteria. [Link]

  • Academia.edu. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). [Link]

  • PubMed. (n.d.). Mechanism of sulphadiazine enhancement of trimethoprim activity against sulphadiazine-resistant Enterococcus faecalis. [Link]

  • ACS Publications. (2006, December 23). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • ResearchGate. (2025, August 5). Mild and General Method for the Synthesis of Sulfonamides. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • ResearchGate. (n.d.). MIC distribution of E. coli (n = 135) against sulfamethoxazole in.... [Link]

  • Taylor & Francis Online. (2016, January 27). Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. [Link]

  • Cambridge University Press & Assessment. (n.d.). Transferable high-level trimethoprim resistance among isolates of Escherichia coli from urinary tract infections in Ontario. [Link]

  • PubMed. (2019, January 20). Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa. [Link]

  • ResearchGate. (n.d.). Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa | Request PDF. [Link]

  • MDPI. (2021, September 13). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. [Link]

  • PMC. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • PMC. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]

  • ResearchGate. (n.d.). MIC distribution of E. coli (n = 135) against sulfamethoxazole in.... [Link]

  • PMC. (2022, August 23). The Risk of Emerging Resistance to Trimethoprim/Sulfamethoxazole in Staphylococcus aureus. [Link]

  • Google Patents. (n.d.). CN102627624B - 4-(4-aminobenzene sulfonamide)
  • Oxford Academic. (n.d.). Mechanism of sulphadiazine enhancement of trimethoprim activity against sulphadiazine-resistant Enterococcus faecalis | Journal of Antimicrobial Chemotherapy. [Link]

  • Johns Hopkins ABX Guide. (2025, August 9). Staphylococcus aureus. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • PMC. (2020, November 25). Silver Sulfadiazine Eradicates Antibiotic-Tolerant Staphylococcus aureus and Pseudomonas aeruginosa Biofilms in Patients with Infected Diabetic Foot Ulcers. [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. [Link]

  • PLOS ONE. (n.d.). Sulfamethoxazole-trimethoprim plus rifampicin combination therapy for methicillin-resistant Staphylococcus aureus infection: An in vitro study. [Link]

  • MDPI. (2023, April 18). An Improved Purification Method for Removing Colour Interference from 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl Tetrazolium Bromide (MTT) Antibacterial Assays. [Link]

  • MDPI. (2025, July 1). Antibacterial In Vitro Properties of Silver Sulfadiazine in Combination with Tris-EDTA and N-Acetylcysteine Against Pseudomonas aeruginosa Isolates from Dogs with Suppurative Otitis. [Link]

  • PubMed. (2023, June 29). Antibimicrobial Susceptibility of Trimethoprim-Sulfamethoxazole and 3rd-Generation Cephalosporin-Resistant Escherichia coli Isolates Enumerated Longitudinally from Feedlot Arrival to Harvest in High-Risk Beef Cattle Administered Common Metaphylactic Antimicrobials. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • mBio. (2024, October 24). Mechanisms of Staphylococcus aureus survival of trimethoprim-sulfamethoxazole-induced thymineless death. [Link]

  • Antimicrobial Agents and Chemotherapy. (2022, March 15). In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth. [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]

  • National Centre for Disease Control. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). Susceptibility of enterococci to trimethoprim and trimethoprim-sulfamethoxazole. [Link]

  • Journal of Pure and Applied Microbiology. (2019, January 25). Highlight on Multidrug Resistance of Enterococcus faecalis Recovered from Diabetic Foot Patients. [Link]

  • NCBI Bookshelf. (2024, February 12). Enterococcus Infections. [Link]

Sources

Technical Guide: Purity Assay Standards for 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide represents a critical bifunctional intermediate in medicinal chemistry. Its structure contains a basic primary benzylamine and a neutral sulfonamide moiety. This duality presents specific analytical challenges: the basic amine is prone to salt formation (hydrochlorides, trifluoroacetates) and hygroscopicity, while the sulfonamide group dominates the UV absorption profile.

This guide challenges the industry reliance on HPLC Area% as the sole purity metric. While HPLC is excellent for tracking synthesis byproducts, it frequently overestimates the purity of this specific molecule by failing to detect inorganic salts, moisture, and residual solvents trapped within the crystal lattice.

We propose a Dual-Validation Workflow where qNMR (Quantitative NMR) serves as the primary standard for absolute content assignment, while HPLC-UV is retained for trace organic impurity profiling.

Part 1: The Analytical Landscape

The Hidden Risk: Why HPLC is Not Enough

For drug development professionals, the "purity" of an intermediate determines the stoichiometry of subsequent reactions. If you rely on an HPLC chromatogram showing 99.5% purity for 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide, you may actually possess only 85% active mass.

Why?

  • The Invisible Mass: The benzylamine group (

    
    ) is highly basic. It readily scavenges protons to form salts (HCl, HBr) or absorbs atmospheric 
    
    
    
    to form carbamates. These species do not absorb UV light at 254 nm and are invisible to standard HPLC detectors.
  • Response Factor Bias: Synthesis precursors often possess different extinction coefficients than the target. A small molar amount of a highly absorbing impurity can skew Area% results.

The Solution: Orthogonal Analysis
  • Method A: HPLC-UV (High pH/Buffered): Best for separating structural isomers and organic synthesis byproducts.

  • Method B: 1H-qNMR (Internal Standard): Best for determining absolute weight-based purity (Assay) and quantifying "invisible" impurities.

Part 2: Method Comparison & Performance Metrics

The following table contrasts the performance of the two primary methodologies recommended for this sulfonamide derivative.

FeatureHPLC-UV (Method A)qNMR (Method B)[1]
Primary Output Chromatographic Purity (% Area)Absolute Assay (% Weight)
Specificity High (Separates structural isomers)High (Distinct chemical shifts)
Detection Basis UV Chromophore (Benzene ring)Proton counting (Molar ratio)
Blind Spots Inorganic salts, moisture, residual solventsOverlapping signals (rare with high field)
Reference Standard Required (Must be pre-characterized)Not Required (Uses generic internal std)
Sample Requirement Low (< 1 mg)High (10–20 mg for precision)
Throughput High (Automated injections)Low (Manual processing/long relaxation)

Part 3: Detailed Experimental Protocols

Protocol A: Reversed-Phase HPLC with pH Control

Objective: To separate organic impurities, specifically identifying the starting material (likely 2-cyanobenzenesulfonamide or similar) and hydrolysis byproducts.

Rationale: The aminomethyl group causes peak tailing on standard C18 columns due to interaction with residual silanols. We employ a high-pH buffer to keep the amine deprotonated (neutral), improving peak shape and resolution.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 Hybrid Particle Column (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (sulfonamide/benzene absorption) and 210 nm (general).

  • Column Temp: 40°C.

Gradient Program:

  • 0-2 min: 5% B (Isocratic hold to elute salts).

  • 2-15 min: 5% → 95% B (Linear gradient).

  • 15-20 min: 95% B (Wash).

  • 20-25 min: 5% B (Re-equilibration).

System Suitability Criteria:

  • Tailing Factor (Target Peak):

    
    .
    
  • Resolution (

    
    ) between target and nearest impurity: 
    
    
    
    .
Protocol B: 1H-qNMR (The Absolute Standard)

Objective: To determine the absolute mass purity (Assay) by comparing the integration of the target molecule against a NIST-traceable internal standard.

Rationale: qNMR is non-destructive and independent of UV extinction coefficients. We use Maleic Acid as an internal standard because its alkene protons (singlet, ~6.3 ppm) appear in a clear region of the spectrum, distinct from the aromatic protons (7.4–8.0 ppm) and the dimethyl/methylene protons (2.0–4.5 ppm) of the sulfonamide.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Ensures solubility of both the free base and potential salts).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent high purity).

  • Relaxation Delay (

    
    ):  30 seconds (Crucial: Must be 
    
    
    
    of the slowest relaxing proton to ensure full magnetization recovery).

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~15 mg of the Sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Use a micro-balance with 0.001 mg readability.
  • Dissolution: Add 0.7 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Scans: 16 or 32 (for signal-to-noise > 300:1).

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS singlet at ~6.3 ppm (set value to equivalent # of protons, e.g., 2).

    • Integrate the N,N-dimethyl singlet of the target at ~2.7 ppm (expected integral = 6).

Calculation:



Where:

  • 
     = Integral area[2]
    
  • 
     = Number of protons (IS=2, Sample=6 for dimethyl group)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (as decimal)
    

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision matrix for establishing the Reference Standard.

PurityWorkflow Start Crude 2-(aminomethyl)-N,N- dimethylbenzene-1-sulfonamide Q1 Step 1: Qualitative Screen (LC-MS + 1H-NMR) Start->Q1 PathA Identify Major Organic Impurities (Structure Elucidation) Q1->PathA Unknown Peaks Step2 Step 2: Purity Assessment Q1->Step2 Confirmed Structure HPLC Method A: HPLC-UV (Organic Impurity Profile) Step2->HPLC qNMR Method B: qNMR (Absolute Mass Assay) Step2->qNMR DataMerge Data Synthesis HPLC->DataMerge Area % qNMR->DataMerge Weight % Decision Is Purity Gap > 2.0%? (e.g., HPLC 99% vs qNMR 96%) DataMerge->Decision SaltCheck Check for Salts/Solvents (TGA / IC / Fluorine NMR) Decision->SaltCheck Yes (Gap Exists) Final Issue Certificate of Analysis (Report Both Values) Decision->Final No (Consistent) SaltCheck->Final Quantify Counter-ions

Caption: Decision tree for characterizing the Reference Standard, highlighting the reconciliation of HPLC and qNMR data.

Part 5: Case Study Simulation

Scenario: A development batch of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide is synthesized via reduction of 2-cyanobenzenesulfonamide.

  • HPLC Result: The chromatogram shows a single major peak at 99.2% Area.

  • qNMR Result: The calculated assay using Maleic Acid IS is 94.5% w/w.

  • Investigation: The 4.7% discrepancy triggers the "Salt Check" (see diagram).

  • Root Cause: The reduction step used HCl, and the final workup was insufficient to fully liberate the free base. The material exists partially as a hydrochloride salt.

  • Impact: If the researcher had used the HPLC result (99.2%) to calculate stoichiometry for the next reaction, the reaction would have failed due to incorrect molar equivalents of the amine nucleophile.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][5][6][7][8] Journal of Medicinal Chemistry, 55(6), 2778–2786. [Link]

  • PubChem. (n.d.). 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Logistics

This guide outlines the safe handling and disposal protocols for 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS: Variable/Generic, PubChem CID: 16227636).[1] As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for niche intermediates are often sparse, we manage risk through Structure-Activity Relationships (SAR) .[1]

This compound features two distinct functional groups that dictate its disposal logic:

  • Aminomethyl group (

    
    ):  A primary benzylic amine.[1] It is basic, nucleophilic, and potentially corrosive to mucous membranes.
    
  • Sulfonamide group (

    
    ):  A stable, polar moiety often associated with biological activity (and potential antibiotic resistance concerns in environmental release).[1]
    

Immediate Directive: Treat this substance as a Corrosive Organic Base and a Potential Sensitizer .[1] Do not dispose of via sanitary sewer.[2][3] Incineration is the only acceptable ultimate fate.

Chemical Profile & Hazard Identification

Understanding the "Why" behind the disposal prevents accidents. We are not just discarding "waste"; we are managing reactive chemistry.[1]

PropertySpecificationOperational Implication
Molecular Formula

Organic waste stream (high BTU value).[1]
Functional Groups

Amine, Sulfonamide
Incompatible with strong acids, acid chlorides, and anhydrides.[1]
Physical State Solid (typically) or Viscous OilSolid waste requires different containment than solvated waste.[1]
Acidity/Basicity Basic (

for amine)
D002 (Corrosive) characteristic if pH

12.5 in solution.[1]
Primary Hazards Skin/Eye Irritant (H315/H319), STOT SE 3Requires full PPE; dust inhalation is a critical risk.[1]

Critical Warning: The primary amine is reactive.[1] Mixing this waste with "Waste Acyl Chlorides" or "Waste Anhydrides" in a closed drum can lead to a runaway exothermic reaction and pressure buildup (drum rupture).

Pre-Disposal Segregation (The Self-Validating System)

A self-validating waste system relies on segregation at the source .[1] You must categorize this waste before it leaves the hood.

Compatibility Matrix
  • ✅ Compatible With: Non-halogenated organic solvents (Methanol, Ethanol, DMSO), other organic bases (Triethylamine, Pyridine).[1]

  • ❌ Incompatible With (DO NOT MIX):

    • Strong Oxidizers: Nitric acid, Peroxides (Fire hazard).[1]

    • Strong Acids: Conc. HCl, Sulfuric acid (Exothermic salt formation).

    • Alkylating/Acylating Agents: Methyl iodide, Acetyl chloride (Exothermic reaction).[1]

Disposal Workflow: Step-by-Step Protocol

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Step 1: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Step 2: Label the container clearly: "Hazardous Waste - Solid - Toxic/Irritant." [1]

  • Step 3: List the full chemical name.[1] Do not use abbreviations or structure drawings alone.

  • Step 4: Seal with a screw-top lid. Parafilm is not a secondary seal; use electrical tape if long-term storage is needed before pickup.[1]

Scenario B: Disposal of Reaction Mixtures (Solvated)
  • Step 1 (Quenching): If the reaction mixture contains residual reactive reagents (e.g., acid chlorides), quench carefully with methanol or water before adding to the waste container.

  • Step 2 (pH Check): Verify the pH.[1] If strongly basic (pH > 12), consider neutralizing to pH 7–9 using dilute HCl to reduce corrosivity risks during transport, unless your facility has a dedicated "Basic Organic Waste" stream.[1]

  • Step 3 (Stream Selection):

    • If dissolved in DCM/Chloroform:

      
      Halogenated Solvent Waste .[1]
      
    • If dissolved in MeOH/EtOAc/DMF:

      
      Non-Halogenated Solvent Waste .
      

Visualization: Waste Stream Decision Tree

The following logic gate ensures the material ends up in the correct regulatory category (RCRA).

WasteDisposal Start Waste: 2-(aminomethyl)-N,N- dimethylbenzene-1-sulfonamide State Physical State? Start->State Solid Solid / Pure Substance State->Solid Liquid Liquid / Solution State->Liquid BinSolid Stream: SOLID HAZARDOUS Label: Toxic/Irritant Solid->BinSolid Pack in HDPE Jar SolventCheck Solvent Type? Liquid->SolventCheck Halo Contains Halogens? (DCM, CHCl3) SolventCheck->Halo Yes NonHalo Non-Halogenated? (MeOH, DMSO, Toluene) SolventCheck->NonHalo No BinHalo Stream: HALOGENATED LIQUID Label: Flammable/Toxic Halo->BinHalo BinNonHalo Stream: NON-HALOGENATED LIQUID Label: Flammable/Corrosive (Base) NonHalo->BinNonHalo

Figure 1: Decision logic for segregating 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide waste streams based on physical state and solvent carrier.

Regulatory Compliance (RCRA & EPA)

In the United States, this compound is not explicitly "P-listed" or "U-listed" (40 CFR § 261.33). Therefore, classification defaults to Characteristic Waste :

  • Ignitability (D001): Applicable if the compound is dissolved in a flammable solvent (Flash point < 60°C).[1]

  • Corrosivity (D002): Applicable if the waste is aqueous and has a pH

    
     12.5.[4]
    
  • Toxicity: While not a standard TCLP contaminant, the "Generator Knowledge" clause requires you to classify it as toxic based on its amine/sulfonamide nature.

Ultimate Fate: The preferred disposal method is High-Temperature Incineration with scrubber systems to capture sulfur oxides (


) and nitrogen oxides (

).[1]

Emergency Contingencies

Spill Response Protocol
  • Evacuate: If a large amount of dry powder is aerosolized, clear the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1]

    • Liquid: Absorb with vermiculite or a commercial "Organic Base" spill kit.[1]

  • Decontamination: Wipe the surface with dilute acetic acid (vinegar) or 1M HCl to neutralize the amine residue, followed by a water rinse.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16227636, 2-(Aminomethyl)-N,N-dimethylbenzenesulfonamide.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.